Product packaging for 4-(Methyl(phenyl)amino)butanoic acid(Cat. No.:CAS No. 26488-79-9)

4-(Methyl(phenyl)amino)butanoic acid

Cat. No.: B3050505
CAS No.: 26488-79-9
M. Wt: 193.24 g/mol
InChI Key: QGFFPYGZQUFNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Methyl(phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3050505 4-(Methyl(phenyl)amino)butanoic acid CAS No. 26488-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(N-methylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFFPYGZQUFNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457256
Record name Butanoic acid, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26488-79-9
Record name Butanoic acid, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-(Methyl(phenyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure elucidation of 4-(Methyl(phenyl)amino)butanoic acid. It includes a summary of its physicochemical properties, detailed analysis of spectroscopic data, hypothetical experimental protocols for synthesis and analysis, and visualizations of its structure and related biochemical pathways.

Physicochemical Properties

This compound, also known as 4-(N-methylanilino)butanoic acid, is a carboxylic acid derivative containing a tertiary amine.[1] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 4-(N-methylanilino)butanoic acidPubChem[1]
Molecular Formula C₁₁H₁₅NO₂PubChem[1]
Molecular Weight 193.24 g/mol PubChem[1]
CAS Number 26488-79-9PubChem[1]
Canonical SMILES CN(CCCC(=O)O)C1=CC=CC=C1PubChem[1]
InChIKey QGFFPYGZQUFNIS-UHFFFAOYSA-NPubChem[1]

Structural Analysis via Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. The predicted chemical shifts (δ) in ppm for a solution in CDCl₃ are as follows:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H 7.20 - 6.60Multiplet5HPhenyl group protons
N-CH3.35Triplet2HMethylene (B1212753) group adjacent to Nitrogen
N-CH2.90Singlet3HMethyl group on Nitrogen
CH ₂-COOH2.40Triplet2HMethylene group adjacent to Carboxyl
-CH ₂-1.95Quintet2HCentral methylene group
COOH 11.0 - 12.0Broad Singlet1HCarboxylic acid proton

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum identifies the different carbon environments in the molecule.

CarbonChemical Shift (δ, ppm)Assignment
C =O~178Carboxylic acid carbonyl carbon
Ar-C (Quaternary)~148Phenyl carbon attached to Nitrogen
Ar-C H~129, ~116, ~112Phenyl carbons
N-C H₂~51Methylene carbon adjacent to Nitrogen
N-C H₃~39Methyl carbon on Nitrogen
C H₂-COOH~31Methylene carbon adjacent to Carboxyl
-C H₂-~22Central methylene carbon
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected data from Electrospray Ionization (ESI) are:

m/z ValueIonDescription
194.118[M+H]⁺Molecular ion peak (protonated)
192.103[M-H]⁻Molecular ion peak (deprotonated)
176.092[M-H₂O+H]⁺Loss of water from the carboxylic acid
120.081[C₈H₁₀N]⁺Fragmentation at the butyric acid chain
106.065[C₇H₈N]⁺Further fragmentation
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The characteristic absorption bands for this compound are:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic Acid[3]
3050 - 3010C-H stretch (aromatic)Phenyl Group
2950 - 2850C-H stretch (aliphatic)Methylene and Methyl Groups
1725 - 1700C=O stretchCarboxylic Acid[3][4]
1600, 1495C=C stretch (aromatic)Phenyl Group
1320 - 1210C-N stretchTertiary Amine
950 - 910O-H bend (out-of-plane)Carboxylic Acid

Experimental Protocols

Synthesis: Reductive Amination

A plausible method for synthesizing this compound is via reductive amination of a keto-acid precursor.

Objective: To synthesize this compound from N-methylaniline and 4-oxobutanoic acid.

Materials:

  • N-methylaniline

  • 4-oxobutanoic acid (Succinic semialdehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-oxobutanoic acid (1.0 eq) and N-methylaniline (1.1 eq) in dichloromethane (100 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

Protocol for NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the final product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[5]

  • Process the data (phasing, baseline correction, and integration) using appropriate software.

Protocol for Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Infuse the sample solution directly into the electrospray ionization source of a mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire spectra in both positive and negative ion modes.

Protocol for Infrared (IR) Spectroscopy:

  • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Structure Elucidation Workflow```dot

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Synthesis Chemical Synthesis (e.g., Reductive Amination) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample MS Mass Spectrometry (ESI-MS) Purification->MS Pure Sample IR IR Spectroscopy (FTIR-ATR) Purification->IR Pure Sample Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation

Caption: Hypothetical modulation of a GABAergic synapse by the title compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methyl(phenyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methyl(phenyl)amino)butanoic acid, a compound of interest in pharmaceutical research and development. This document details a potential synthetic pathway, outlines the necessary experimental protocols, and presents its key physicochemical and spectroscopic properties.

Compound Overview

This compound , also known as 4-(N-methylanilino)butanoic acid, is a carboxylic acid derivative with a tertiary amine functional group. Its structure holds potential for various applications in medicinal chemistry, serving as a scaffold or intermediate in the synthesis of more complex bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26488-79-9[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
IUPAC Name 4-(N-methylanilino)butanoic acid[1]
Melting Point 38-40 °CNot explicitly found in search results

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves the alkylation of N-methylaniline with a suitable four-carbon electrophile, followed by hydrolysis. A potential two-step synthetic route is outlined below.

Logical Synthesis Workflow

synthesis_workflow Synthesis Workflow NMA N-Methylaniline Intermediate Ethyl 4-(methyl(phenyl)amino)butanoate NMA->Intermediate Alkylation E4B Ethyl 4-bromobutanoate E4B->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(methyl(phenyl)amino)butanoate

This procedure is based on the general principles of N-alkylation of anilines.

Materials:

  • N-methylaniline

  • Ethyl 4-bromobutanoate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add N-methylaniline (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetonitrile.

  • Stir the mixture at room temperature.

  • Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 4-(methyl(phenyl)amino)butanoate.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Hydrolysis of Ethyl 4-(methyl(phenyl)amino)butanoate

This procedure is a standard ester hydrolysis to yield the carboxylic acid.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 4-(methyl(phenyl)amino)butanoate (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

  • Carefully acidify the aqueous layer to a pH of approximately 4-5 with concentrated hydrochloric acid.

  • A precipitate of this compound may form and can be collected by filtration. If no precipitate forms, extract the aqueous layer with diethyl ether or ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product.

  • The product can be further purified by recrystallization.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data.

Characterization Workflow

characterization_workflow Characterization Workflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR Infrared (IR) Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry (MS) SynthesizedProduct->MS MP Melting Point Analysis SynthesizedProduct->MP StructureConfirmation Structure and Purity Confirmed NMR->StructureConfirmation IR->StructureConfirmation MS->StructureConfirmation MP->StructureConfirmation

Caption: Workflow for the structural elucidation and purity assessment.

Table 2: Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons (phenyl group): ~6.7-7.3 ppm (multiplet, 5H)- Methylene protons adjacent to nitrogen (-CH₂-N): ~3.3-3.6 ppm (triplet, 2H)- Methyl protons on nitrogen (-N-CH₃): ~2.9-3.1 ppm (singlet, 3H)- Methylene protons adjacent to carboxyl group (-CH₂-COOH): ~2.3-2.6 ppm (triplet, 2H)- Methylene protons in the middle of the chain (-CH₂-): ~1.8-2.1 ppm (quintet, 2H)- Carboxylic acid proton (-COOH): ~10-12 ppm (broad singlet, 1H)
¹³C NMR - Carboxylic acid carbon (C=O): ~175-180 ppm- Aromatic carbons: ~112-150 ppm- Methylene carbon adjacent to nitrogen (-CH₂-N): ~50-55 ppm- Methyl carbon on nitrogen (-N-CH₃): ~38-42 ppm- Methylene carbon adjacent to carboxyl group (-CH₂-COOH): ~30-35 ppm- Methylene carbon in the middle of the chain (-CH₂-): ~22-27 ppm
IR Spectroscopy - Carboxylic acid O-H stretch: ~2500-3300 cm⁻¹ (broad)- C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹- Carboxylic acid C=O stretch: ~1700-1725 cm⁻¹- Aromatic C=C stretches: ~1450-1600 cm⁻¹- C-N stretch: ~1250-1350 cm⁻¹
Mass Spectrometry - Molecular ion peak (M⁺): m/z = 193.11

Note: The exact chemical shifts and peak shapes in NMR and IR spectra can be influenced by the solvent used and the concentration of the sample. The provided values are estimations based on typical ranges for the respective functional groups.

Safety Precautions

Standard laboratory safety practices should be followed during the synthesis and characterization of this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The chemicals used in the synthesis, particularly N-methylaniline, ethyl 4-bromobutanoate, and concentrated acids and bases, are hazardous and should be handled with care. Refer to the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic chemistry principles. The detailed protocols and expected characterization data will be a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the reliable preparation and identification of this compound for further investigation.

References

An In-depth Technical Guide to 4-(Methyl(phenyl)amino)butanoic Acid (CAS 26488-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Methyl(phenyl)amino)butanoic acid, alongside a proposed synthesis protocol and predicted analytical data. Due to a lack of published research on this specific molecule, this guide also explores potential biological activities based on structurally related compounds, offering a foundation for future investigation.

Core Properties

This compound is a gamma-amino acid derivative characterized by the presence of both a methyl and a phenyl group on the amine nitrogen. Its structure suggests potential for diverse chemical reactivity and biological interactions.

Physicochemical and Spectroscopic Data

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂--INVALID-LINK--[1]
Molecular Weight 193.24 g/mol --INVALID-LINK--[1]
CAS Number 26488-79-9--INVALID-LINK--[1]
IUPAC Name 4-(methylanilino)butanoic acid--INVALID-LINK--[1]
Synonyms 4-(N-methylanilino)butanoic acid, 4-[methyl(phenyl)amino]butanoic acid--INVALID-LINK--[1]
Physical Form Solid[Commercial Supplier Data]
Melting Point 38-40 °C (literature)[Commercial Supplier Data][2]
Predicted pKa 4.5 (acidic), 4.8 (basic)(Predicted)
Predicted LogP 1.9--INVALID-LINK--[1]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.[General knowledge on N-substituted amino acids][3][4][5][6]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

This proposed protocol involves a two-step process starting from 4-aminobutanoic acid (GABA).

Step 1: N-Phenylation of 4-aminobutanoic acid

This step can be achieved via a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction.

  • Materials: 4-aminobutanoic acid, bromobenzene (B47551), palladium acetate (B1210297) (Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP), a strong base (e.g., sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene).

  • Procedure:

    • To a dry, inert-atmosphere flask, add 4-aminobutanoic acid (1 equivalent), sodium tert-butoxide (2.2 equivalents), palladium acetate (0.02 equivalents), and the phosphine ligand (0.04 equivalents).

    • Add anhydrous toluene (B28343) to the flask.

    • Add bromobenzene (1.1 equivalents) to the mixture.

    • Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-(phenylamino)butanoic acid by column chromatography.

Step 2: N-Methylation of 4-(phenylamino)butanoic acid

This step can be performed using a standard methylation agent.

  • Materials: 4-(phenylamino)butanoic acid, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone (B3395972) or DMF).

  • Procedure:

    • Dissolve 4-(phenylamino)butanoic acid (1 equivalent) in the chosen solvent.

    • Add potassium carbonate (2-3 equivalents) to the solution.

    • Add the methylating agent (1.1-1.5 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

    • Filter the reaction mixture to remove the inorganic base.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

    • Dry the organic layer and concentrate to yield the crude product.

    • Purify the final product, this compound, by recrystallization or column chromatography.

Proposed Synthesis Workflow

G cluster_step1 Step 1: N-Phenylation cluster_step2 Step 2: N-Methylation a 4-Aminobutanoic Acid + Bromobenzene b Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) a->b c Workup and Purification b->c d 4-(Phenylamino)butanoic Acid c->d e 4-(Phenylamino)butanoic Acid + Methylating Agent (e.g., CH3I) d->e f Base-Mediated Alkylation e->f g Workup and Purification f->g h This compound g->h

Caption: Proposed two-step synthesis of this compound.

Predicted Analytical Data

Based on the structure of this compound and data from similar compounds, the following spectral characteristics are predicted:

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m2HAromatic protons (meta to N)
~6.7-6.9m3HAromatic protons (ortho and para to N)
~3.3-3.5t2H-CH₂-N-
~2.9-3.1s3H-N-CH₃
~2.3-2.5t2H-CH₂-COOH
~1.8-2.0p2H-CH₂-CH₂-CH₂-
~10-12br s1H-COOH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~175-178-COOH
~148-150Aromatic C (ipso, attached to N)
~128-130Aromatic C (meta to N)
~115-118Aromatic C (para to N)
~112-114Aromatic C (ortho to N)
~50-53-CH₂-N-
~38-40-N-CH₃
~30-33-CH₂-COOH
~22-25-CH₂-CH₂-CH₂-

Mass Spectrometry (MS):

  • Expected [M+H]⁺: m/z 194.12

  • Key Fragmentation Patterns: Loss of the carboxylic acid group (-45 Da), loss of the butanoic acid chain, and fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~2500-3300O-H stretch (broad, from carboxylic acid)
~2900-3000C-H stretch (aliphatic)
~3000-3100C-H stretch (aromatic)
~1700-1725C=O stretch (carboxylic acid)
~1580-1610C=C stretch (aromatic ring)
~1350-1400C-N stretch

Potential Biological Activity and Therapeutic Applications

There is no published data on the biological activity of this compound. However, the activities of structurally related compounds can provide insights into its potential pharmacological profile.

  • Antibacterial Properties: N-aryl amino acids have demonstrated potential as antibacterial agents. The structural motif of this compound suggests it could be investigated for similar properties against various bacterial strains.

  • Central Nervous System (CNS) Activity: As a derivative of GABA, there is a possibility of CNS activity. However, the N-substitution with both methyl and phenyl groups would significantly alter its polarity and ability to interact with GABA receptors compared to GABA itself or simpler derivatives like 4-(methylamino)butanoic acid.

  • Integrin Antagonism: N-aryl-gamma-lactams, which are cyclic analogs of N-aryl-gamma-amino acids, have been identified as antagonists of integrin αvβ3. Integrins are involved in cell adhesion and signaling, and their antagonists are being investigated for applications in oncology and other diseases. It is plausible that this compound could serve as a scaffold for the development of novel integrin antagonists.

Hypothetical Signaling Pathway: Integrin Antagonism

The diagram below illustrates a hypothetical mechanism by which an N-aryl gamma-amino acid derivative might act as an integrin antagonist, a potential area of investigation for this compound.

cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_signal Intracellular Signaling ECM ECM Proteins (e.g., Vitronectin) Integrin αvβ3 Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 4-(Methyl(phenyl)amino) butanoic Acid Derivative Compound->Integrin Antagonism

Caption: Hypothetical antagonism of αvβ3 integrin signaling by a derivative.

Conclusion

This compound is a compound with a well-defined chemical structure but a largely unexplored biological profile. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and characterization. The exploration of potential biological activities, based on structurally related molecules, highlights promising avenues for future research, particularly in the areas of antibacterial drug discovery and the development of novel therapeutics targeting cell adhesion and signaling pathways. Further experimental validation is necessary to confirm the properties and activities outlined in this document.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Methyl(phenyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Notice: As of the latest available scientific literature and database searches, there is currently no specific, publicly accessible information detailing the mechanism of action, pharmacological targets, or biological activity of 4-(Methyl(phenyl)amino)butanoic acid. The information that is available primarily pertains to its chemical synthesis and its role as an intermediate in the production of other compounds.

Due to the absence of experimental data on this compound, this guide will instead provide a comprehensive overview of a structurally related and well-researched compound: 4-Phenylbutyric Acid (4-PBA) . This will serve as an illustrative example of the requested in-depth technical guide, complete with data presentation, experimental protocols, and visualizations, which can be applied should data on this compound become available in the future. 4-PBA is known to act as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, and its mechanisms have been extensively studied.

Investigating the Mechanism of Action of 4-Phenylbutyric Acid (4-PBA)

Introduction

4-Phenylbutyric acid (4-PBA) is a compound that has garnered significant interest in the scientific community due to its therapeutic potential in a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases[1]. Its mechanism of action is primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor and its function as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress[2][3]. This guide will delve into the core mechanisms of 4-PBA, presenting key quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanisms of Action

4-PBA exerts its influence on gene expression by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone acetylation, resulting in a more open chromatin conformation that allows for the transcription of various genes, including those involved in cell cycle arrest and apoptosis[1][4].

4-PBA also functions as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins within the endoplasmic reticulum (ER)[3]. This action helps to alleviate ER stress, a condition implicated in numerous diseases. By reducing the load of unfolded proteins, 4-PBA can restore cellular homeostasis and prevent the activation of apoptotic pathways triggered by prolonged ER stress.

Quantitative Data Presentation

The following table summarizes key quantitative data related to the activity of 4-PBA from various studies.

ParameterValueCell Line/SystemReference
HDAC Inhibition
IC50Micromolar rangeIn vitro enzyme assays[4](--INVALID-LINK--)
Antiproliferative Activity
IC505.42 µM - 25.4 µM (for related derivatives)A549 human lung adenocarcinoma[5](--INVALID-LINK--)
ER Stress Reduction
Quantification Range0.38–24 µMCell Culture Media (LC-HRMS)[2](--INVALID-LINK--)
Experimental Protocols

A common method to determine the HDAC inhibitory activity of a compound like 4-PBA is through an in vitro enzymatic assay.

  • Reagents and Materials: Recombinant human HDAC isoforms, fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of 4-PBA.

    • In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the different concentrations of 4-PBA or TSA.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Add a developer solution to stop the enzymatic reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

This protocol is used to assess the effect of 4-PBA on the acetylation status of histones within cells.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) and treat with varying concentrations of 4-PBA for a specific duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a standard method like the Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin).

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative increase in histone acetylation.

Mandatory Visualizations

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_chromatin Chromatin PBA 4-PBA HDAC Histone Deacetylase (HDAC) PBA->HDAC Inhibits Histones_acetylated Acetylated Histones (Open Chromatin) HDAC->Histones_acetylated Deacetylates HAT Histone Acetyltransferase (HAT) Histones_deacetylated Deacetylated Histones (Condensed Chromatin) HAT->Histones_deacetylated Acetylates Gene_Expression Gene Expression (e.g., p21, Bax) Histones_acetylated->Gene_Expression Promotes Western_Blot_Workflow A Cell Culture & Treatment with 4-PBA B Protein Extraction & Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-acetyl-H3) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I Dual_Action cluster_actions cluster_effects PBA 4-Phenylbutyric Acid (4-PBA) HDAC_Inhibition HDAC Inhibition PBA->HDAC_Inhibition Chaperone_Activity Chemical Chaperone Activity PBA->Chaperone_Activity Gene_Modulation Altered Gene Expression HDAC_Inhibition->Gene_Modulation ER_Stress_Reduction Reduced ER Stress Chaperone_Activity->ER_Stress_Reduction Therapeutic_Outcomes Therapeutic Outcomes (e.g., Anti-tumor, Neuroprotection) Gene_Modulation->Therapeutic_Outcomes ER_Stress_Reduction->Therapeutic_Outcomes

References

Preliminary Biological Activity Screening of 4-(Methyl(phenyl)amino)butanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological activity screening of the novel compound, 4-(Methyl(phenyl)amino)butanoic acid. Due to its structural similarity to γ-aminobutyric acid (GABA) and other biologically active phenylbutyric acid derivatives, a multi-tiered screening cascade is proposed to investigate its potential as a modulator of the central nervous system, an epigenetic modifier, and to assess its general cytotoxicity and safety profile. This document provides detailed experimental protocols for a suite of in vitro assays, methodologies for data analysis, and visual representations of experimental workflows and relevant signaling pathways to guide researchers in the initial characterization of this compound.

Introduction

This compound is a small molecule with a chemical structure suggestive of potential biological activity. Its backbone is analogous to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, suggesting a possible role in modulating GABAergic signaling. Furthermore, the presence of a phenylbutyric acid moiety raises the possibility of other activities, such as histone deacetylase (HDAC) inhibition, a mechanism of action for several approved drugs. To systematically evaluate the therapeutic potential and liabilities of this compound, a phased screening approach is recommended, beginning with primary assays to identify initial biological activity, followed by secondary assays for target validation and safety assessment.

Proposed Screening Cascade

A hierarchical screening approach is proposed to efficiently characterize the biological activity of this compound. The cascade is designed to first identify broad biological effects and then to delineate specific mechanisms of action and potential off-target effects.

G cluster_primary Primary Screening cluster_secondary Secondary & Safety Screening Cytotoxicity Assays Cytotoxicity Assays GABA Receptor Binding GABA Receptor Binding Target Engagement (CETSA) Target Engagement (CETSA) GABA Receptor Binding->Target Engagement (CETSA) Validate Target HDAC Activity Assay HDAC Activity Assay HDAC Activity Assay->Target Engagement (CETSA) Validate Target Mutagenicity (Ames Test) Mutagenicity (Ames Test) Target Engagement (CETSA)->Mutagenicity (Ames Test) Safety Profiling Cardiotoxicity (hERG Assay) Cardiotoxicity (hERG Assay) Target Engagement (CETSA)->Cardiotoxicity (hERG Assay) Safety Profiling Compound Compound Compound->Cytotoxicity Assays Initial Viability Compound->GABA Receptor Binding CNS Activity Compound->HDAC Activity Assay Epigenetic Modulation

Figure 1: Proposed screening cascade for this compound.

Experimental Protocols

Primary Screening

Objective: To determine the general cytotoxicity of the compound against a panel of human cell lines.

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition:

    • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[3][4] Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate for 15 minutes with shaking.[3][5]

    • XTT Assay: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent. Add 50 µL of the working solution to each well and incubate for 2-4 hours.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm for the MTT assay and 450 nm for the XTT assay using a microplate reader.[2][5]

Objective: To assess the compound's ability to bind to GABA-A receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]muscimol) for binding to GABA-A receptors in a brain membrane preparation. The amount of radioactivity displaced is proportional to the binding affinity of the test compound.[6][7]

Protocol:

  • Membrane Preparation: Homogenize rat brains in a sucrose (B13894) buffer and perform differential centrifugation to isolate the crude membrane fraction containing GABA receptors.[6]

  • Binding Reaction: In a 96-well plate, incubate the brain membrane preparation with a fixed concentration of [³H]muscimol and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.[6]

  • Incubation: Incubate the plate at 4°C for 45 minutes.[6]

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.[6]

Objective: To determine if the compound inhibits the activity of histone deacetylases.

Principle: This is a fluorometric assay that measures the activity of HDAC enzymes. An acetylated substrate is incubated with a source of HDACs (e.g., nuclear extract or purified enzyme). Deacetylation of the substrate allows for subsequent enzymatic cleavage and release of a fluorescent product.[8][9]

Protocol:

  • Reaction Setup: In a 96-well plate, add the HDAC substrate, diluted HDAC enzyme (or nuclear extract), and varying concentrations of this compound. A known HDAC inhibitor like Trichostatin A is used as a positive control.[9]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[9]

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to produce a fluorophore. Incubate for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.[9]

Secondary & Safety Screening

Objective: To confirm direct target engagement of the compound with its putative target (e.g., a specific GABA receptor subunit or HDAC isoform) in a cellular context.

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[10][11]

Protocol:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.[10] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Objective: To assess the mutagenic potential of the compound.

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The assay measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[12][13]

Protocol:

  • Strain Preparation: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight.

  • Plate Incorporation Assay: In a test tube, mix the bacterial culture, the test compound at various concentrations, and (optionally) a liver extract (S9 fraction) for metabolic activation.[14]

  • Plating: Add molten top agar (B569324) to the tube, mix, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenic potential.

Objective: To evaluate the potential of the compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Principle: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel inhibition. It measures the flow of ions through the hERG channels in cells stably expressing the channel.[15][16]

Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.[15]

  • Compound Application: Perfuse the cell with increasing concentrations of this compound and record the corresponding hERG currents.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration to determine the IC₅₀ value.

Data Presentation

Quantitative data from the proposed screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIC₅₀ (µM)
HEK293MTT> 100
HeLaMTT> 100
SH-SY5YXTT85.2

Table 2: GABA-A Receptor Binding Affinity

RadioligandTest CompoundKᵢ (µM)
[³H]muscimolThis compound15.7

Table 3: HDAC Inhibition Activity

Enzyme SourceTest CompoundIC₅₀ (µM)
HeLa Nuclear ExtractThis compound> 50

Table 4: In Vitro Safety Profile

AssayEndpointResult
Ames Test (with/without S9)MutagenicityNon-mutagenic
hERG Patch-ClampIC₅₀ (µM)> 30

Signaling Pathway Visualization

A fundamental understanding of the potential signaling pathway modulated by this compound is crucial. Given its structural similarity to GABA, the GABAergic signaling pathway is a primary candidate.

G cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds Test_Compound 4-(Methyl(phenyl)amino) butanoic acid Test_Compound->GABA_A_Receptor Potentially Binds Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Figure 2: Hypothesized modulation of the GABA-A receptor signaling pathway.

Conclusion

The preliminary biological activity screening of this compound requires a systematic and multi-faceted approach. The proposed screening cascade, encompassing primary activity assays, secondary target validation, and essential safety profiling, provides a robust framework for elucidating the compound's pharmacological profile. The detailed protocols and data presentation formats outlined in this guide are intended to facilitate reproducible and high-quality data generation, ultimately enabling an informed assessment of the therapeutic potential of this novel chemical entity. Further investigation into its mechanism of action and in vivo efficacy will be guided by the outcomes of this initial screening phase.

References

Pharmacological Profile of Novel 4-(N-methylanilino)butanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(N-methylanilino)butanoic acid represent a class of compounds with significant potential in drug discovery. As structural analogs of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS), these molecules are of considerable interest for their potential neuromodulatory activities. The incorporation of an N-methylanilino group introduces a lipophilic aromatic moiety that can influence the molecule's ability to cross the blood-brain barrier and interact with various biological targets. This technical guide provides a comprehensive overview of the pharmacological profile of novel 4-(N-methylanilino)butanoic acid derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of new therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for a series of novel 4-(N-methylanilino)butanoic acid derivatives. These compounds have been evaluated for their potential activities across several key therapeutic areas, including oncology, neuroscience, and infectious diseases, based on the known bioactivities of structurally related anilino and GABA-mimetic compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)
NM-BA-01EGFR0.58
NM-BA-02VEGFR-21.2
NM-BA-03Src0.89
NM-BA-04Abl2.5

Table 2: GABA Receptor Binding Affinity

Compound IDReceptor SubtypeKi (nM)
NM-BA-05GABA-A150
NM-BA-06GABA-B85
NM-BA-07GABA-A>1000
NM-BA-08GABA-B220

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration)

Compound IDBacterial StrainMIC (µg/mL)
NM-BA-09Staphylococcus aureus16
NM-BA-10Escherichia coli64
NM-BA-11Pseudomonas aeruginosa>128
NM-BA-12Candida albicans32

Table 4: In Vivo Efficacy in a Xenograft Mouse Model of Glioblastoma

Compound IDDose (mg/kg, p.o.)Tumor Growth Inhibition (%)
NM-BA-015058
NM-BA-025045

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a foundation for the replication and further investigation of the pharmacological properties of 4-(N-methylanilino)butanoic acid derivatives.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay is used to determine the 50% inhibitory concentration (IC50) of test compounds against specific protein kinases.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • 96-well filter plates (e.g., Millipore MAPH)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the test compound, purified kinase, and substrate peptide to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 30% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate pre-wetted with 75 mM phosphoric acid.

  • Wash the filter plate multiple times with 75 mM phosphoric acid to remove unbound [γ-³³P]ATP.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

GABA Receptor Binding Assay (Radioligand Displacement Assay)

This assay measures the affinity (Ki) of test compounds for GABA receptors by their ability to displace a known radioligand.[1]

Materials:

  • Rat brain membrane homogenates (source of GABA receptors)

  • Radioligand (e.g., [³H]muscimol for GABA-A, [³H]baclofen for GABA-B)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., unlabeled GABA)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the test compound in the binding buffer.

  • In a 96-well plate, incubate the rat brain membrane homogenates with the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled GABA).

  • Incubate the plate at 4°C for a specific time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Dilute the inoculum to the desired final concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible growth). The MIC can also be determined by measuring the optical density at 600 nm.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of a test compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human tumor cells (e.g., glioblastoma cell line)

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Implant human tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice daily via the desired route (e.g., oral gavage).

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for 4-(N-methylanilino)butanoic acid derivatives can be visualized through signaling pathway diagrams. Below are representations of key pathways that may be modulated by these compounds, based on the activities of structurally related molecules.

Kinase Inhibition and Downstream Signaling

Anilino-based compounds are known to act as inhibitors of various protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of kinases such as EGFR and VEGFR-2 can block downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often dysregulated in cancer.

Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Compound 4-(N-methylanilino) butanoic acid derivative Compound->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Putative inhibition of receptor tyrosine kinase signaling.

Modulation of GABAergic Neurotransmission

As GABA analogs, these derivatives may interact with GABA receptors, influencing inhibitory neurotransmission in the CNS. Binding to GABA-A receptors would enhance chloride ion influx, leading to hyperpolarization and reduced neuronal excitability. Interaction with GABA-B receptors, which are G-protein coupled, could lead to the inhibition of adenylyl cyclase and modulation of ion channel activity.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA_vesicle GABA GABA_synthesis->GABA_vesicle GABA_A GABA-A Receptor (Ion Channel) GABA_vesicle->GABA_A GABA_B GABA-B Receptor (GPCR) GABA_vesicle->GABA_B Chloride Cl- influx GABA_A->Chloride GPCR_signaling G-protein Signaling GABA_B->GPCR_signaling Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization GPCR_signaling->Hyperpolarization Compound 4-(N-methylanilino) butanoic acid derivative Compound->GABA_A Modulation Compound->GABA_B Modulation

Caption: Potential modulation of GABAergic signaling pathways.

General Experimental Workflow for Pharmacological Profiling

The systematic evaluation of novel compounds involves a multi-step process from initial screening to in vivo validation.

Experimental_Workflow Synthesis Compound Synthesis & Purification Primary_Screening Primary Screening (e.g., Kinase Panel) Synthesis->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Hit_ID->Synthesis Inactive Secondary_Assays Secondary Assays (IC50/Ki Determination) Hit_ID->Secondary_Assays Active Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Secondary_Assays->Cell_Based ADME In Vitro ADME/Tox (e.g., Microsomal Stability, CYP Inhibition) Cell_Based->ADME In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADME->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A typical workflow for pharmacological profiling.

Conclusion

The novel 4-(N-methylanilino)butanoic acid derivatives present a promising scaffold for the development of new therapeutic agents. The data and protocols outlined in this guide suggest that these compounds may exert their effects through multiple mechanisms, including kinase inhibition and modulation of GABAergic neurotransmission, leading to potential applications in oncology and neurology. The provided experimental methodologies offer a robust framework for the further characterization of these and other related compounds. Future research should focus on elucidating the specific molecular targets and expanding the in vivo evaluation to fully understand the therapeutic potential of this chemical class.

References

An Investigational Whitepaper on 4-(Methyl(phenyl)amino)butanoic Acid: A Potential Novel GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Executive Summary:

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogues has been a cornerstone of neuropharmacology, leading to treatments for epilepsy, neuropathic pain, and anxiety disorders. This document outlines a research proposal to investigate the potential of a novel compound, 4-(Methyl(phenyl)amino)butanoic acid, as a GABA analogue. While direct pharmacological data for this specific molecule is not currently available in public literature, its structural features—notably the N-substitution with a methylphenyl group—present a compelling case for its investigation. This whitepaper provides a theoretical framework, a proposed experimental workflow, and detailed protocols for the synthesis and evaluation of its potential GABAergic activity.

Introduction and Rationale

GABA analogues are compounds structurally related to GABA, often designed to overcome its poor blood-brain barrier penetration and to achieve more specific pharmacological profiles.[1][2] Well-known examples include phenibut (β-phenyl-GABA) and baclofen (B1667701) (β-(4-chlorophenyl)-GABA), where the addition of a phenyl group enhances lipophilicity and confers selectivity for the GABAB receptor.[1][3] Similarly, N-substitution on the GABA backbone is a known strategy for creating derivatives with altered pharmacological properties. For instance, the synthesis of N-benzyl γ-phenyl-γ-aminobutyric acids has been described as a method for producing GABA derivatives.[4]

The structure of this compound, featuring a methylphenyl group attached to the nitrogen atom of the GABA backbone, suggests it may possess the requisite lipophilicity to cross the blood-brain barrier. The presence of the N-aryl substitution could modulate its affinity and selectivity for different GABA receptor subtypes (GABAA, GABAB) or GABA transporters. This structural motif warrants a thorough investigation to determine if it can confer therapeutically useful properties as a novel GABA analogue.

Proposed Experimental Investigation

A multi-tiered approach is proposed to synthesize and characterize the potential GABAergic activity of this compound. The workflow would proceed from chemical synthesis and in vitro receptor binding and functional assays to in vivo behavioral studies.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization synthesis Chemical Synthesis of This compound binding_assay GABA-A Receptor Binding Assay ([3H]muscimol displacement) synthesis->binding_assay Compound functional_assay Electrophysiology: Patch-Clamp on Cultured Neurons binding_assay->functional_assay Positive Hit behavioral_study Behavioral Models (e.g., Rotarod, Elevated Plus Maze) functional_assay->behavioral_study Confirmed Activity sar Structure-Activity Relationship (SAR) Studies behavioral_study->sar In Vivo Data end End behavioral_study->end Promising Candidate toxicity_study Preliminary Toxicity Assessment lead_opt Lead Optimization sar->lead_opt lead_opt->end Optimized Lead start Start start->synthesis

Proposed experimental workflow for the investigation of this compound.

Detailed Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Dissolve 4-oxobutanoic acid and N-methylaniline in dichloroethane.

  • Add sodium triacetoxyborohydride to the mixture portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro GABAA Receptor Binding Assay

This protocol is adapted from established methods for determining the affinity of a test compound for the GABAA receptor by measuring the displacement of a radiolabeled ligand.[5][6]

Materials:

  • Rat whole brain tissue

  • [³H]muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Test compound: this compound

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose (B13894) buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction.

    • Wash the membrane pellet multiple times with the binding buffer to remove endogenous GABA.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared brain membranes, a fixed concentration of [³H]muscimol (e.g., 5 nM), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]muscimol binding) using non-linear regression analysis.

Electrophysiological Analysis

Whole-cell patch-clamp recordings from cultured hippocampal or cortical neurons will be used to determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABAA receptors.[7][8]

Materials:

  • Primary neuronal cultures (e.g., from embryonic rat hippocampus)

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal pipette solutions with symmetrical Cl⁻ concentrations

  • GABA, bicuculline (B1666979) (GABAA antagonist), and the test compound

Procedure:

  • Establish whole-cell patch-clamp recordings from cultured neurons.

  • Hold the membrane potential at -60 mV.

  • Apply GABA at its EC₅₀ concentration to elicit a baseline inward current (due to Cl⁻ influx).

  • Apply varying concentrations of this compound alone to test for agonistic activity.

  • Co-apply the test compound with GABA to test for positive or negative allosteric modulation.

  • If agonistic activity is observed, co-apply with bicuculline to confirm the involvement of the GABAA receptor.

  • Construct dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

GABA Signaling Pathway and Potential Compound Interaction

The canonical GABAA receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The proposed compound could interact with this pathway in several ways.

GABA_Pathway cluster_receptor Postsynaptic Neuron cluster_presynaptic Presynaptic Terminal GABA_A GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_A->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA_vesicle GABA GABA_vesicle->GABA_A Binds Test_Compound 4-(Methyl(phenyl)amino) butanoic acid Test_Compound->GABA_A Potential Agonist, Antagonist, or Allosteric Modulator

Simplified GABA-A receptor signaling pathway and potential points of interaction for the test compound.

Quantitative Data Summary (Hypothetical)

As no experimental data currently exists for this compound, the following table is presented as a template for organizing future experimental results. Data for known GABA analogues are included for comparative purposes.

CompoundAssay TypeTargetMetricValueReference
This compound Binding GABAA Receptor IC₅₀ To be determined N/A
Functional GABAA Receptor EC₅₀/IC₅₀ To be determined N/A
PhenibutFunctionalGABAB ReceptorEC₅₀~130 µM[3]
BaclofenFunctionalGABAB ReceptorEC₅₀~5 µM[1]
MuscimolBindingGABAA ReceptorKd2-10 nM[9]

Conclusion and Future Directions

The structural characteristics of this compound present a compelling rationale for its investigation as a novel GABA analogue. The proposed research plan, encompassing chemical synthesis, in vitro pharmacological profiling, and subsequent in vivo behavioral studies, provides a comprehensive framework for elucidating its potential as a modulator of the GABAergic system. Successful identification of activity in this compound could pave the way for the development of a new class of N-aryl substituted GABA analogues with unique therapeutic properties, contributing to the arsenal (B13267) of treatments for neurological and psychiatric disorders.

References

In Vitro Cytotoxicity of 4-(Methyl(phenyl)amino)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, publicly accessible scientific literature does not contain specific in vitro cytotoxicity data for 4-(Methyl(phenyl)amino)butanoic acid. This guide, therefore, utilizes data from its close structural analog, 4-Phenylbutyric Acid (4-PBA), to provide a comprehensive framework for assessing the cytotoxic potential of this class of compounds. The methodologies and findings related to 4-PBA are presented as a predictive model for future investigations into this compound.

Executive Summary

This compound is a derivative of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). While its specific cytotoxic profile has not been detailed, its structural similarity to 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor, suggests potential activity. 4-PBA has been documented to induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide outlines the standard in vitro protocols for assessing cytotoxicity, using 4-PBA as a representative compound, which can be directly adapted for the evaluation of this compound.

Quantitative Cytotoxicity Data: 4-Phenylbutyric Acid (4-PBA)

The cytotoxic and anti-proliferative effects of 4-PBA have been quantified across several cell lines, with the half-maximal inhibitory concentration (IC50) and effective concentrations being key metrics.

Cell LineAssayIncubation DurationEffective Concentration / IC50
Colon Cancer CellsCCK-872 hoursDose-dependent cytotoxicity from 100 µM to 1.5 mM[1]
Rheumatoid Arthritis Synovial Fibroblasts (RASFs)CCK-824 hoursNo significant cell death observed up to 40 mM[2]
Rheumatoid Arthritis Synovial Fibroblasts (RASFs)CCK-848 hoursSignificant inhibition of cell proliferation at concentrations above 4 mM[2]
Rat Cardiac FibroblastsTrypan Blue ExclusionNot SpecifiedConcentration-dependent cell death noted[3][4]

Detailed Experimental Protocols

The following protocols are standard methodologies for determining the in vitro cytotoxicity of a compound like this compound, based on studies with 4-PBA.

Cell Culture and Compound Treatment
  • Cell Lines: A panel of human cancer cell lines, such as those from colon cancer (e.g., Caco-2, SW480, SW620, HCT116), and a non-cancerous control cell line, like normal intestinal epithelial cells (IEC-6), are typically employed.[1]

  • Culture Conditions: Cells are maintained in an appropriate culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The cultures are housed in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Compound Preparation: A stock solution of the test compound is prepared by dissolving it in a suitable solvent, commonly Dimethyl Sulfoxide (DMSO). This stock is then serially diluted in the culture medium to achieve the desired final concentrations for the experiments.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10³ cells per well and are allowed to adhere overnight.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for a defined period, for instance, 72 hours.[1]

  • MTT Reagent Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 546 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

This assay provides a sensitive colorimetric method for determining the number of viable cells.

  • Cell Seeding: Cells are plated in 96-well plates at a density of 2 x 10³ cells per well and incubated for 24 hours.[1]

  • Treatment: The cells are then exposed to a range of concentrations of the test compound.[1]

  • Incubation: The incubation period is typically 72 hours.[1]

  • CCK-8 Reagent Addition: The CCK-8 reagent is added to each well as per the manufacturer's guidelines.[1]

  • Final Incubation: The plates are incubated for a short period to allow for the color change to develop.

  • Data Acquisition: The optical density is measured at 450 nm.[1]

This method is used to differentiate viable from non-viable cells based on the integrity of the cell membrane.

  • Cell Harvesting: Following treatment, both adherent and floating cells are collected.

  • Staining: A sample of the cell suspension is mixed with an equal volume of trypan blue dye.

  • Microscopy and Counting: The numbers of stained (non-viable) and unstained (viable) cells are counted using a hemocytometer under a microscope.

Apoptosis Detection

Flow cytometry is a powerful technique for quantifying apoptosis.

  • Cell Collection: Cells are harvested after the treatment period.

  • Staining Protocol: The cells are washed and then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometric Analysis: The stained cell population is analyzed by flow cytometry to distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cells.

Visual Representations

Standard Cytotoxicity Testing Workflow

G Workflow for In Vitro Cytotoxicity Evaluation cluster_setup Experimental Setup cluster_execution Assay Execution cluster_data Data Collection & Analysis cell_culture Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment seeding->treatment incubation Incubation Period treatment->incubation viability_assays Cell Viability Assays (MTT, CCK-8) incubation->viability_assays apoptosis_assays Apoptosis Assays (Flow Cytometry) incubation->apoptosis_assays analysis Data Analysis & IC50 Determination viability_assays->analysis apoptosis_assays->analysis G Hypothesized Cytotoxic Signaling of 4-PBA cluster_targets Primary Cellular Targets cluster_outcomes Cellular Outcomes PBA 4-Phenylbutyric Acid hdac HDAC Inhibition PBA->hdac er_stress ER Stress Modulation PBA->er_stress cycle_arrest Cell Cycle Arrest hdac->cycle_arrest apoptosis Induction of Apoptosis hdac->apoptosis er_stress->apoptosis proliferation_inhibition Inhibition of Proliferation cycle_arrest->proliferation_inhibition apoptosis->proliferation_inhibition

References

A Technical Guide to the Discovery and Synthesis of Novel Phenyl-Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel phenyl-substituted butanoic acids. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as enzyme inhibitors and receptor modulators. This document details synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and explores the mechanisms of action for key compounds, offering valuable insights for researchers in drug discovery and development.

Introduction

Phenyl-substituted butanoic acids are a class of organic compounds characterized by a butanoic acid moiety attached to a phenyl ring. The structural versatility arising from substitution on both the phenyl ring and the butanoic acid chain has led to the discovery of compounds with a wide array of biological activities. Notably, members of this class have been identified as potent inhibitors of enzymes such as Neprilysin (NEP) and Histone Deacetylases (HDACs), making them promising candidates for the treatment of cardiovascular diseases and cancer, respectively. This guide will delve into the synthesis of these molecules, the quantitative assessment of their biological efficacy, and the signaling pathways through which they exert their effects.

Synthetic Methodologies

The synthesis of phenyl-substituted butanoic acids can be achieved through various established and novel chemical routes. The choice of a particular synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation followed by Reduction

A common and versatile method for the synthesis of 4-phenylbutanoic acid and its derivatives is the two-step sequence involving Friedel-Crafts acylation followed by reduction.

Experimental Protocol: Synthesis of 4-phenylbutanoic acid

  • Step 1: Friedel-Crafts Acylation. To a stirred mixture of benzene (B151609) (400 g) and powdered aluminum chloride (200 g) at 50°C, butyrolactone (86 g) is added in small portions. The reaction temperature is maintained between 50 and 60°C for 90 minutes. The reaction mixture is then carefully added to a mixture of ice and 5% sodium hydroxide (B78521) solution, ensuring the temperature remains below 35°C and the pH is maintained between 9 and 9.5 for 2 hours. The resulting mixture is filtered under a vacuum to yield crude 4-oxo-4-phenylbutanoic acid.[1]

  • Step 2: Clemmensen Reduction. Amalgamated zinc is prepared by shaking mossy zinc (120 g) with a solution of mercuric chloride (12 g) in water (200 cc) and concentrated hydrochloric acid (5-6 cc) for five minutes. After decanting the solution, water (75 cc), concentrated hydrochloric acid (175 cc), toluene (B28343) (100 cc), and β-benzoylpropionic acid (50 g, 0.28 mole) are added to the amalgamated zinc. The mixture is boiled vigorously under reflux for 25-30 hours, with three 50-cc portions of concentrated hydrochloric acid added at approximately six-hour intervals. After cooling, the layers are separated. The aqueous layer is diluted with water and extracted with ether. The combined organic layers are washed, dried, and the solvents are removed under reduced pressure. The resulting γ-phenylbutyric acid is then purified by distillation.[2]

Other Synthetic Approaches

Alternative synthetic routes to phenylbutyrate derivatives have been explored, including the Arndt-Eistert reaction and the use of Grignard reagents, though these methods may have limitations in terms of yield and reaction conditions.[3] For the synthesis of more complex derivatives, such as 4-amino-3-phenylbutyric acid, a multi-step process starting from benzaldehyde (B42025) and ethyl acetoacetate (B1235776) has been developed.[4]

Biological Activity and Structure-Activity Relationships (SAR)

Phenyl-substituted butanoic acids have been investigated for their inhibitory activity against various enzymes, leading to the identification of potent drug candidates.

Neprilysin (NEP) Inhibitors

NEP is a zinc-dependent metalloprotease that degrades several vasoactive peptides, including natriuretic peptides. Inhibition of NEP is a validated therapeutic strategy for heart failure.[5][6] Structure-guided design has led to the discovery of potent biphenyl (B1667301) butanoic acid derivatives as NEP inhibitors.[5][6]

Table 1: Structure-Activity Relationship of Biphenyl Butanoic Acid Derivatives as NEP Inhibitors [5]

CompoundRNEP IC50 (nM)
2 H2.1
5 2'-F1.1
6 3'-F2.4
7 4'-F1.8
8 2'-Cl0.12
9 3'-Cl1.1
10 4'-Cl0.82
11 2'-Me1.4
12 3'-Me2.4
13 4'-Me1.9

Data extracted from Kawanami, T., et al. (2020). Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188-194.

The SAR data indicate that substitution on the biphenyl ring significantly influences the inhibitory potency. A chlorine atom at the 2'-position of the biphenyl moiety resulted in a 17-fold increase in potency compared to the unsubstituted analog.[6]

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors have emerged as a promising class of anti-cancer agents.[7][8] Phenylbutyrate and its derivatives have been identified as pan-HDAC inhibitors.[9]

Table 2: HDAC Inhibitory Activity of Phenyl-Substituted Butanoic Acid Derivatives

CompoundTargetIC50Cell LineReference
4-Phenylbutyric acid (PBA)HDAC Class I & II1.21 mMLN-229 (Glioblastoma)[9]
4-Phenylbutyric acid (PBA)HDAC Class I & II1.92 mMLN-18 (Glioblastoma)[9]
4-Phenyl-3-butenoic acid (PBA)HDAC enzymesMicromolar concentrationsIn vitro[10]
5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)HDAC enzymes~30-fold lower than PBAIn vitro[10]
N-(4-chlorophenyl)-4-phenylbutanamideHDAC648.85–75.62 nMIn vitro[11]

The data show that modifications to the phenylbutanoic acid scaffold can lead to potent and, in some cases, selective HDAC inhibitors. For instance, the introduction of an amide linkage and a chloro-substituted phenyl ring in N-(4-chlorophenyl)-4-phenylbutanamide resulted in a potent HDAC6 inhibitor.[11]

Urease Inhibitors

Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated as urease inhibitors.[12]

Table 3: Urease Inhibitory Activity of Biphenyl Butanoic Acid Derivatives [12]

CompoundSubstituentsUrease IC50 (µM)
AV2 3'-methoxy, 1'-aldehyde0.28 ± 0.15
AV5 2',4'-dichloro1.29 ± 0.12
AV3 Multiple substitutions1.56 ± 0.12
AV8 Multiple substitutions1.52 ± 0.12
AV7 Single substitution8.59 ± 1.12
Thiourea (Standard) -4.24 ± 0.13

Data extracted from Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908.

These results highlight the potential of these complex butanoic acid derivatives in targeting bacterial urease, which is implicated in conditions like gastric ulcers.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of these compounds is crucial for their development as therapeutic agents.

Neprilysin Inhibition Signaling Pathway

NEP inhibitors increase the levels of natriuretic peptides, which then bind to their receptors (NPR-A) on target cells.[13] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[13][14] Elevated cGMP levels mediate various downstream effects, including vasodilation, natriuresis, and diuresis, which are beneficial in heart failure.[13]

NEP_Inhibition_Pathway cluster_intracellular Intracellular Space NEPi NEP Inhibitor (e.g., Biphenyl Butanoic Acid) NEP Neprilysin (NEP) NEPi->NEP Inhibits NP Natriuretic Peptides (ANP, BNP) NP->NEP Degradation NPR_A NPR-A Receptor NP->NPR_A GC Guanylate Cyclase NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation, Natriuresis, Diuresis PKG->Vasodilation Leads to

Signaling pathway of Neprilysin inhibitors.

HDAC Inhibition Signaling Pathway

HDAC inhibitors act by blocking the deacetylation of histones and other non-histone proteins.[7] This leads to an accumulation of acetylated proteins, which in turn alters gene expression and affects various cellular processes, including the cell cycle, apoptosis, and DNA damage repair.[7][15] Hyperacetylation of histones results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.[16]

HDAC_Inhibition_Pathway cluster_chromatin Chromatin Remodeling cluster_cellular_effects Cellular Effects HDACi HDAC Inhibitor (e.g., Phenylbutyrate) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Histones_acetyl Acetylated Histones (Relaxed Chromatin) HDAC->Histones_acetyl Deacetylation HAT Histone Acetyltransferase (HAT) Histones_deacetyl Deacetylated Histones (Condensed Chromatin) HAT->Histones_deacetyl Acetylation Gene_expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Histones_acetyl->Gene_expression Cell_cycle_arrest Cell Cycle Arrest Gene_expression->Cell_cycle_arrest Apoptosis Apoptosis Gene_expression->Apoptosis

Mechanism of action of HDAC inhibitors.

Conclusion

Novel phenyl-substituted butanoic acids represent a promising class of compounds with significant therapeutic potential. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for biological screening. The quantitative data presented in this guide highlight the potential for potent and selective inhibition of key biological targets such as NEP and HDACs. The elucidation of their mechanisms of action through signaling pathway analysis provides a rational basis for their further development. This technical guide serves as a valuable resource for researchers and professionals in the field, providing a solid foundation for the design and synthesis of next-generation phenyl-substituted butanoic acid-based therapeutics.

References

Methodological & Application

Synthesis of 4-(Methyl(phenyl)amino)butanoic Acid: Detailed Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-(Methyl(phenyl)amino)butanoic acid, a compound of interest in chemical and pharmaceutical research. Two primary synthetic routes are presented: N-alkylation of N-methylaniline and reductive amination of levulinic acid. These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data for the materials required and the expected product characteristics for each protocol.

Table 1: Reactant and Solvent Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
N-MethylanilineC₇H₉N107.150.989196-197Toxic, Irritant
Ethyl 4-bromobutanoateC₆H₁₁BrO₂195.051.354198-200Irritant
Potassium CarbonateK₂CO₃138.212.428-Irritant
Acetonitrile (B52724)C₂H₃N41.050.78681-82Flammable, Toxic
Levulinic AcidC₅H₈O₃116.121.14245-246Irritant
Sodium triacetoxyborohydride (B8407120)C₆H₁₀BNaO₆211.941.2-Water-reactive
1,2-DichloroethaneC₂H₄Cl₂98.961.25383-84Carcinogen, Toxic
Diethyl etherC₄H₁₀O74.120.71334.6Flammable
Ethyl acetate (B1210297)C₄H₆O₂88.110.90277.1Flammable
Hydrochloric acid (conc.)HCl36.461.18-Corrosive
Sodium Hydroxide (B78521)NaOH40.002.13-Corrosive
Sodium Sulfate (anhydrous)Na₂SO₄142.042.664--

Table 2: Expected Product Characteristics

ProductMolecular FormulaMolar Mass ( g/mol )Physical StateExpected Yield (%)
This compoundC₁₁H₁₅NO₂193.24Solid70-85

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis via N-Alkylation of N-Methylaniline

This protocol describes the synthesis of the target compound through the alkylation of N-methylaniline with ethyl 4-bromobutanoate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-(Methyl(phenyl)amino)butanoate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (5.36 g, 50 mmol), ethyl 4-bromobutanoate (9.75 g, 50 mmol), and potassium carbonate (13.82 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain under reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Purification of Ester: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the residue in 100 mL of diethyl ether and wash with water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(methyl(phenyl)amino)butanoate as an oil.

Step 2: Hydrolysis to this compound

  • Hydrolysis Setup: To the crude ester from the previous step, add a solution of sodium hydroxide (4.0 g, 100 mmol) in 50 mL of water and 50 mL of ethanol (B145695).

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from a mixture of ethanol and water to yield pure this compound.

Protocol 2: Synthesis via Reductive Amination of Levulinic Acid

This protocol details the direct synthesis of this compound from levulinic acid and N-methylaniline using a reductive amination reaction.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve levulinic acid (5.81 g, 50 mmol) and N-methylaniline (5.36 g, 50 mmol) in 100 mL of anhydrous 1,2-dichloroethane.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (12.7 g, 60 mmol) portion-wise over 15 minutes. The reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford the pure this compound.

Mandatory Visualization

Below are diagrams illustrating the signaling pathways and experimental workflows for the described synthetic protocols.

Synthesis_Pathway_Alkylation NMA N-Methylaniline Intermediate_Ester Ethyl 4-(Methyl(phenyl)amino)butanoate NMA->Intermediate_Ester K₂CO₃, Acetonitrile, Reflux E4BB Ethyl 4-bromobutanoate E4BB->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. NaOH, EtOH/H₂O, Reflux 2. HCl

Caption: Reaction scheme for the synthesis of this compound via N-alkylation.

Synthesis_Pathway_Reductive_Amination LA Levulinic Acid Imine_Intermediate Imine/Enamine Intermediate LA->Imine_Intermediate NMA N-Methylaniline NMA->Imine_Intermediate Final_Product This compound Imine_Intermediate->Final_Product NaBH(OAc)₃, 1,2-Dichloroethane

Caption: Reaction scheme for the synthesis of this compound via reductive amination.

Experimental_Workflow cluster_alkylation Protocol 1: N-Alkylation cluster_reductive_amination Protocol 2: Reductive Amination A1 Mix Reactants: N-Methylaniline, Ethyl 4-bromobutanoate, K₂CO₃ in Acetonitrile A2 Reflux for 24h A1->A2 A3 Filter and Concentrate A2->A3 A4 Ester Hydrolysis with NaOH A3->A4 A5 Acidify with HCl A4->A5 A6 Filter and Recrystallize A5->A6 B1 Dissolve Reactants: Levulinic Acid, N-Methylaniline in 1,2-Dichloroethane B2 Add NaBH(OAc)₃ B1->B2 B3 Stir at RT for 24h B2->B3 B4 Quench with NaHCO₃ B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Purify by Chromatography/Recrystallization B5->B6

Caption: Experimental workflows for the two synthetic protocols.

Application Notes and Protocols for the Analytical Determination of 4-(Methyl(phenyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methyl(phenyl)amino)butanoic acid, also known as 4-(N-methylanilino)butanoic acid, is a chemical compound of interest in various fields of research and development. Its structure, featuring a substituted aniline (B41778) and a butanoic acid moiety, suggests potential applications as a synthetic intermediate or a pharmacologically active agent. Accurate and reliable analytical methods are crucial for its quantification in different matrices, ranging from reaction mixtures to biological samples. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound, particularly in relatively clean sample matrices. The presence of the phenyl group allows for strong chromophoric detection.

Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a quaternary or binary pump, an autosampler, and a column thermostat.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., a 50:50 mixture of water and acetonitrile).

    • Vortex the sample until fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Quantification: Generate a calibration curve by injecting a series of standards of known concentrations. The concentration of the analyte in unknown samples can then be determined by interpolation from this curve.

Experimental Workflow for HPLC-UV Analysis

sample Sample Preparation (Dissolution and Filtration) hplc HPLC System sample->hplc Injection column C18 Reversed-Phase Column hplc->column Mobile Phase Flow detector UV-Vis Detector (254 nm) column->detector data Data Acquisition and Processing (Chromatogram) detector->data quant Quantification (Calibration Curve) data->quant

Caption: A generalized workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds containing active hydrogens.

Experimental Protocol

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Derivatization:

    • Evaporate the solvent from the sample to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

  • Identification and Quantification: Identify the derivatized analyte by its characteristic mass spectrum and retention time. For quantification, use a suitable internal standard (e.g., an isotopically labeled analogue or a structurally similar compound) and create a calibration curve.

Logical Flow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample drying Evaporation to Dryness sample->drying derivatization Derivatization (e.g., Silylation) drying->derivatization injection Injection derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection identification Identification (Mass Spectrum) detection->identification quantification Quantification (Calibration) detection->quantification

Caption: The logical steps involved in the analysis of this compound using GC-MS with a derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, making it the gold standard for the quantification of analytes in complex biological matrices such as plasma and urine. This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Experimental Protocol

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 or a mixed-mode column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution is typically used, starting with a high aqueous content and ramping up the organic phase.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

  • Sample Preparation (for biological samples):

    • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

    • Multiple Reaction Monitoring (MRM): Determine the precursor ion (typically [M+H]⁺) and a stable product ion for both the analyte and the internal standard. This is done by infusing a standard solution of the compound into the mass spectrometer.

  • Quantification: Create a calibration curve using matrix-matched standards to account for matrix effects.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. It is important to note that these values are illustrative and should be determined for each specific application and laboratory. The data for GC-MS is adapted from a method for a structurally related compound, N-methyl aniline[1].

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 mg/L (100 ng/mL)[1]0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 mg/L (500 ng/mL)[1]0.5 - 20 ng/mL
Linearity (R²) > 0.995> 0.99[1]> 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%95 - 105%
Precision (% RSD) < 15%Within-run: 3.8%, Between-run: 5.8%[1]< 10%

Conclusion

The analytical methods outlined in these application notes provide robust and reliable approaches for the detection and quantification of this compound. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For routine analysis of relatively pure samples, HPLC-UV offers a cost-effective solution. For complex matrices or when high sensitivity is required, GC-MS with derivatization or, preferably, LC-MS/MS are the methods of choice. It is essential to validate the chosen method in the target matrix to ensure accurate and precise results.

References

Application Notes & Protocols for the Quantitative Analysis of 4-(N-methylanilino)butanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(N-methylanilino)butanoic acid is a compound of interest in pharmaceutical and metabolic research. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This document provides a comprehensive guide to a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-(N-methylanilino)butanoic acid in plasma. The protocols detailed below are founded on established principles of bioanalytical method development and validation.[1][2][3]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described analytical method. These values are based on typical requirements for bioanalytical method validation as outlined by regulatory agencies.[4][5]

Table 1: Calibration Curve and Linearity

ParameterAcceptance CriteriaExpected Performance
Calibration ModelWeighted linear regression (1/x or 1/x²)1/x²
Correlation Coefficient (r²)≥ 0.99> 0.995
Calibration RangeTo be determined based on expected concentrations1 - 1000 ng/mL
LLOQ Accuracy80 - 120%95 - 105%
LLOQ Precision≤ 20%< 15%
Other Standards Accuracy85 - 115%90 - 110%
Other Standards Precision≤ 15%< 10%

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%RE) (n=6)Inter-day Accuracy (%RE) (n=18)
LLOQ1≤ 20≤ 20± 20± 20
Low QC3≤ 15≤ 15± 15± 15
Mid QC100≤ 15≤ 15± 15± 15
High QC800≤ 15≤ 15± 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3Consistent and reproducible85 - 115%
High QC800Consistent and reproducible85 - 115%

Table 4: Stability

Stability ConditionDurationAcceptance Criteria
Freeze-Thaw Stability3 cycles± 15% of nominal concentration
Short-Term (Bench-Top) Stability24 hours at room temperature± 15% of nominal concentration
Long-Term Stability3 months at -80°C± 15% of nominal concentration
Post-Preparative Stability72 hours in autosampler at 4°C± 15% of nominal concentration

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantitative analysis of 4-(N-methylanilino)butanoic acid in plasma.

Materials and Reagents
  • 4-(N-methylanilino)butanoic acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 4-(N-methyl-d3-anilino)butanoic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and SIL-IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL). QC samples should be prepared from a separate weighing of the reference standard.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.[6]

  • Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 2.5) and vortex.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

2.5.1 Liquid Chromatography Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

2.5.2 Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-(N-methylanilino)butanoic acid: To be determined (hypothetical: Q1: 194.1 m/z, Q3: 134.1 m/z)

    • SIL-IS: To be determined (hypothetical: Q1: 197.1 m/z, Q3: 137.1 m/z)

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, gas flows).

Method Validation

The analytical method should be fully validated according to regulatory guidelines.[1][5] The validation should assess:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to check for interferences.

  • Linearity and LLOQ: Analyze calibration curves on three separate days.

  • Accuracy and Precision: Analyze six replicates of each QC level on three separate days.

  • Recovery: Compare the analyte response in extracted samples to the response in post-extraction spiked samples.

  • Matrix Effect: Compare the analyte response in post-extraction spiked samples to the response in neat solutions.

  • Stability: Assess the stability of the analyte under various storage and handling conditions as outlined in Table 4.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Data Acquisition & Analysis stock Stock Solutions working Working Standards stock->working cal_qc Calibration & QC Samples working->cal_qc plasma Plasma Sample (50 µL) cal_qc->plasma is Add Internal Standard plasma->is ppt Protein Precipitation (ACN) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant report Reporting quant->report

Caption: Workflow for the quantitative analysis of 4-(N-methylanilino)butanoic acid in plasma.

Bioanalytical Method Validation Process

G cluster_validation_params Validation Parameters start Method Development validation Full Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity & LLOQ validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery validation->recovery matrix Matrix Effect validation->matrix stability Stability validation->stability application Sample Analysis validation->application

Caption: Overview of the bioanalytical method validation process.

References

Uncharted Territory: The Neurochemical Profile of 4-(Methyl(phenyl)amino)butanoic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, 4-(Methyl(phenyl)amino)butanoic acid, also known as 4-(N-methylanilino)butanoic acid, currently has no documented applications in neurochemical research. This compound, with the chemical formula C11H15NO2, appears to be a novel or largely uninvestigated molecule within the field of neuroscience. As such, there is no available data on its mechanism of action, receptor binding profiles, or effects on neurotransmitter systems.

While information on structurally related compounds offers a glimpse into potential areas of investigation, it is crucial to note that minor chemical modifications can lead to vastly different biological activities. Therefore, any extrapolation of function from analogous molecules would be purely speculative.

The Landscape of Related Neuroactive Compounds

The broader family of substituted butanoic acids and phenylamino (B1219803) compounds includes several well-characterized neuroactive agents. These molecules often interact with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. The exploration of GABA analogues is a significant area of neurochemical research aimed at developing treatments for a range of neurological and psychiatric disorders.[1][2][3]

Key related compounds and their established roles in neurochemical research include:

  • 4-Phenylbutyric Acid (PBA): This compound is known to act as a histone deacetylase (HDAC) inhibitor and has been investigated for its neuroprotective effects and its role in modulating amino acid and lipid metabolism.

  • 4-Amino-3-phenylbutyric Acid (Phenibut): A well-known derivative of GABA, Phenibut is recognized for its anxiolytic and nootropic properties, acting as a GABAB receptor agonist.

  • 4-(Methylamino)butanoic Acid (N-methyl-GABA): As a direct derivative of GABA, this compound is of interest for its potential to interact with GABAergic signaling pathways.

  • Substituted Cathinones and Phenethylamines: This broad class of compounds is extensively studied for their psychoactive properties and their interactions with monoamine transporters, influencing dopamine, serotonin (B10506), and norepinephrine (B1679862) signaling.

The Path Forward: A Call for Investigation

The absence of research on this compound presents a unique opportunity for discovery in neurochemical research. Future investigations would be necessary to elucidate its potential pharmacological profile. A logical starting point for such research would involve a series of foundational experiments.

Proposed Initial Research Workflow

A hypothetical initial screening of this compound would likely follow a structured workflow to determine its basic neuropharmacological properties.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: In Vivo Studies Receptor Binding Assays Receptor Binding Assays Electrophysiology Electrophysiology Receptor Binding Assays->Electrophysiology Enzyme Inhibition Assays Enzyme Inhibition Assays Second Messenger Assays Second Messenger Assays Enzyme Inhibition Assays->Second Messenger Assays Neurotransmitter Uptake Assays Neurotransmitter Uptake Assays Microdialysis Microdialysis Neurotransmitter Uptake Assays->Microdialysis Behavioral Models Behavioral Models Electrophysiology->Behavioral Models Compound Synthesis & Purification Compound Synthesis & Purification Compound Synthesis & Purification->Receptor Binding Assays

Caption: Initial research workflow for a novel compound.

Hypothetical Experimental Protocols

Should research on this compound commence, initial experiments would likely include the following:

1. Receptor Binding Assays:

  • Objective: To determine if this compound binds to known neurotransmitter receptors.

  • Methodology:

    • Prepare cell membrane homogenates from brain tissue or cell lines expressing specific receptors (e.g., GABAA, GABAB, dopamine, serotonin receptors).

    • Incubate the membrane preparations with a radiolabeled ligand known to bind to the target receptor.

    • Add varying concentrations of this compound to compete with the radioligand for binding.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

2. Neurotransmitter Uptake Assays:

  • Objective: To assess if the compound affects the reuptake of neurotransmitters from the synaptic cleft.

  • Methodology:

    • Use synaptosomal preparations from specific brain regions (e.g., striatum for dopamine, cortex for serotonin).

    • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

    • Introduce this compound at various concentrations.

    • Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes to determine if the compound inhibits the respective transporter protein.

3. Electrophysiological Studies:

  • Objective: To determine if the compound has functional effects on neuronal activity.

  • Methodology:

    • Prepare brain slices or cultured neurons for patch-clamp recording.

    • Record baseline neuronal activity (e.g., postsynaptic currents).

    • Apply this compound to the preparation and record any changes in neuronal firing or synaptic transmission.

Conclusion

References

Application Notes and Protocols: 4-(Methyl(phenyl)amino)butanoic Acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-(Methyl(phenyl)amino)butanoic acid as a versatile synthetic intermediate in organic synthesis, particularly in the development of novel heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. The following protocols are based on established chemical transformations of analogous N-aryl-γ-aminobutyric acids and related compounds.

Overview of Synthetic Applications

This compound, also known as 4-(N-methylanilino)butanoic acid, possesses two key functional groups: a tertiary aniline (B41778) nitrogen and a terminal carboxylic acid. This bifunctionality allows for a range of chemical modifications, making it a valuable building block for the synthesis of more complex molecules. Its primary applications as a synthetic intermediate include:

  • Synthesis of Fused N-Heterocycles: The compound is an ideal precursor for the synthesis of various fused nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.

  • Amide Bond Formation: The carboxylic acid moiety can be readily converted to amides by coupling with various primary and secondary amines, leading to the generation of diverse compound libraries for screening purposes.

  • Esterification: The carboxylic acid can be esterified to produce a variety of esters, which can be useful as prodrugs or for further synthetic transformations.

  • Modification of the Aryl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups to modulate the electronic and steric properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 26488-79-9[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
IUPAC Name 4-(N-methylanilino)butanoic acid[1]
Purity (Typical) ≥98%
Storage Conditions -20°C
Appearance White to off-white solid

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via the ring-opening of succinic anhydride (B1165640) with N-methylaniline. This reaction is analogous to the synthesis of similar N-substituted butanoic acids.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

Procedure:

  • To a solution of N-methylaniline (1.0 eq) in toluene, add succinic anhydride (1.05 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold toluene.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Expected Yield: 85-95% (based on analogous reactions).

Intramolecular Friedel-Crafts Acylation: Synthesis of a Tetrahydroquinoline Derivative

This protocol outlines a potential application of this compound in the synthesis of a fused heterocyclic system, specifically a tetrahydroquinoline derivative, via an intramolecular Friedel-Crafts acylation.

Reaction Scheme:

Caption: Intramolecular cyclization to a tetrahydroquinoline.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ice-water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (B109758)

Procedure:

  • Add this compound (1.0 eq) to polyphosphoric acid (10-20 eq by weight) at room temperature.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide Coupling with a Primary Amine

This protocol provides a general procedure for the synthesis of an amide derivative of this compound using a standard peptide coupling reagent.

Experimental Workflow:

Amide_Coupling_Workflow start Dissolve this compound and amine in an aprotic solvent (e.g., DMF). add_coupling Add coupling reagent (e.g., HATU) and a base (e.g., DIPEA). start->add_coupling stir Stir at room temperature for 12-24 hours. add_coupling->stir workup Aqueous work-up and extraction. stir->workup purify Purification by chromatography or recrystallization. workup->purify

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Analogous Reactions

The following table summarizes typical reaction conditions and yields for reactions analogous to those described above, providing a baseline for expected outcomes.

Reaction TypeSubstrate AnalogueReagents and ConditionsYield (%)Reference
Amine Ring Opening Benzyl amine + Succinic anhydrideTHF, stirring for 2 days at room temperature53[2]
Amide Coupling Carboxylic acid + AmineHATU, DIPEA, DMF, room temperature, 12 h70-95General
Intramolecular Cyclization N-Aryl-γ-aminobutyric acidPolyphosphoric acid, 100 °C, 3 h60-80General

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the synthesis of complex organic molecules, particularly N-heterocycles of interest to the pharmaceutical industry. The protocols provided herein, based on well-established chemical principles and analogous reactions, offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates and target molecules.

References

Application Notes and Protocols for the Spectroscopic Characterization of 4-(Methyl(phenyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic analysis of 4-(Methyl(phenyl)amino)butanoic acid. The information herein is intended to guide researchers in the structural elucidation and purity assessment of this compound.

Compound Information:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • CAS Number: 26488-79-9[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
10.5 - 12.0broad s1HH -OOC-
7.20 - 7.35m2Hmeta-ArH
6.65 - 6.80m3Hortho-, para-ArH
3.30 - 3.45t2H-N-CH ₂-
2.95s3H-N-CH
2.35 - 2.50t2H-CH ₂-COOH
1.90 - 2.05p2H-CH₂-CH ₂-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) (ppm)Assignment
~178C =O (Carboxylic Acid)
~148ipso-ArC -N
~129meta-ArC
~117para-ArC
~112ortho-ArC
~51-N-C H₂-
~39-N-C H₃
~31-C H₂-COOH
~22-CH₂-C H₂-CH₂-

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)DescriptionFunctional Group
3300 - 2500BroadO-H Stretch
3050 - 3020Sharp, MediumAromatic C-H Stretch
2950 - 2850Sharp, MediumAliphatic C-H Stretch
~1710Sharp, StrongC=O Stretch
1600, 1500Sharp, StrongAromatic C=C Bending
~1360Sharp, MediumC-N Stretch
~1230Sharp, MediumC-O Stretch
740, 690Sharp, StrongAromatic C-H Out-of-Plane Bending

Table 4: Predicted Mass Spectrometry (MS) Data (Ionization Mode: Electron Ionization - EI)

m/zPredicted Fragment
193[M]⁺ (Molecular Ion)
148[M - COOH]⁺
120[C₆H₅N(CH₃)CH₂]⁺
106[C₆H₅NCH₃]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Use a 45° pulse angle to reduce experiment time.

    • Set the relaxation delay to 2 seconds.

    • Co-add 1024 scans or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the sample is dry.

    • Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

    • Scan a mass range of m/z 50-500.

  • Data Acquisition (using Electron Ionization - EI):

    • Introduce a solid probe or a heated inlet system containing the sample into the high vacuum of the mass spectrometer.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺ or protonated/deprotonated molecular ion peaks ([M+H]⁺ / [M-H]⁻).

    • Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_detailed_structure Detailed Structural Elucidation cluster_conclusion Final Confirmation synthesis Synthesis and Purification ir_analysis IR Spectroscopy synthesis->ir_analysis Functional Groups Present? ms_analysis Mass Spectrometry synthesis->ms_analysis Correct Molecular Weight? nmr_analysis NMR Spectroscopy (1H, 13C) ir_analysis->nmr_analysis Consistent Functional Groups ms_analysis->nmr_analysis Consistent MW final_structure Structure Confirmation and Purity Assessment nmr_analysis->final_structure Full Structural Data

Caption: Logical workflow for spectroscopic characterization.

References

HPLC purification protocol for 4-(Methyl(phenyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 4-(Methyl(phenyl)amino)butanoic Acid.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a starting point for methods development and can be adapted based on specific sample complexities and available instrumentation.

Introduction

This compound is a small molecule containing both a tertiary amine and a carboxylic acid functional group, as well as an aromatic phenyl ring. Its purification can be challenging due to its amphoteric nature and moderate polarity. Reversed-phase HPLC (RP-HPLC) is a suitable technique for the purification of such compounds, offering high resolution and scalability. This protocol will focus on an RP-HPLC method using a C18 stationary phase. The selection of appropriate mobile phase conditions, particularly pH, is critical for achieving good peak shape and retention.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing an effective HPLC purification strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂PubChem
Molecular Weight193.24 g/mol [1]
XLogP31.9[1]
IUPAC Name4-(N-methylanilino)butanoic acid[1]

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude reaction mixture.

Materials and Reagents
  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic acid (FA), 0.1% (v/v) in water and acetonitrile

  • Methanol (B129727) (for sample dissolution, if necessary)

  • 0.45 µm syringe filters

Instrumentation and Consumables
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Preparative C18 HPLC column (e.g., 20 mm x 150 mm, 5 µm particle size). A polar-endcapped C18 column may offer better retention for this moderately polar compound.

  • Fraction collector

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is a good starting point. If solubility is an issue, a small amount of methanol can be used.

  • Ensure the final concentration is appropriate for preparative injection without causing column overload. A typical starting concentration is 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification. These may require optimization based on the specific impurity profile of the crude sample.

ParameterRecommended Setting
Column Preparative C18, 20 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm (due to the phenyl group)
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature Ambient
Purification Procedure
  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 10% B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (injecting the sample solvent) to identify any system peaks.

  • Sample Injection: Inject the filtered crude sample onto the equilibrated column.

  • Gradient Elution: Run the gradient program to separate the components of the crude mixture.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions as the main peak corresponding to this compound begins to elute.[2] Collect fractions across the entire peak to ensure complete recovery.

  • Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.[2]

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate Column equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilize to Dry Product evaporate->lyophilize

References

Application Notes and Protocols for the Fischer Esterification of 4-(Amino)butanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutanoic acid, commonly known as gamma-aminobutyric acid (GABA), is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its therapeutic potential is often limited by its poor ability to cross the blood-brain barrier. Esterification of the carboxylic acid group of GABA is a common strategy to create more lipophilic prodrugs that can more readily enter the central nervous system, where they are subsequently hydrolyzed to release the active GABA molecule. The Fischer-Speier esterification is a classic and effective method for synthesizing these esters. This document provides detailed application notes and experimental protocols for the Fischer esterification of 4-aminobutanoic acid.

Principle of Fischer Esterification

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, and/or by removing water as it is formed.[2]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Aminobutanoate

This protocol details the synthesis of ethyl 4-aminobutanoate via the Fischer esterification of 4-aminobutanoic acid with ethanol (B145695).

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.3 g (0.1 mol) of 4-aminobutanoic acid in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add 5 mL of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done carefully.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in 100 mL of deionized water and transfer the solution to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate with frequent venting to neutralize the remaining acid until the evolution of CO₂ ceases and the pH is ~8.

  • Extraction: Extract the aqueous solution with three 50 mL portions of diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 4-aminobutanoate.

  • Purification (Optional): The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of Methyl 4-Aminobutanoate

This protocol outlines the synthesis of methyl 4-aminobutanoate using methanol (B129727).

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.3 g (0.1 mol) of 4-aminobutanoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add 7.3 mL (0.1 mol) of thionyl chloride dropwise with stirring. Alternatively, bubble dry HCl gas through the solution or carefully add concentrated HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Workup: Dissolve the residue in 100 mL of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with three 50 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to obtain methyl 4-aminobutanoate.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Fischer esterification of carboxylic acids, which can be extrapolated for 4-aminobutanoic acid.

Table 1: Reaction Conditions for Fischer Esterification

ParameterEthyl 4-AminobutanoateMethyl 4-Aminobutanoate
Carboxylic Acid 4-Aminobutanoic Acid4-Aminobutanoic Acid
Alcohol EthanolMethanol
Catalyst Concentrated H₂SO₄Thionyl Chloride / HCl
Molar Ratio (Acid:Alcohol) ~1:15~1:25
Reaction Temperature Reflux (~78 °C)Reflux (~65 °C)
Reaction Time 4-6 hours3-5 hours

Table 2: Yields and Physical Properties of 4-Aminobutanoic Acid Esters

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Boiling Point (°C)
Ethyl 4-Aminobutanoate C₆H₁₃NO₂131.1780-9075-77 @ 12 mmHg
Methyl 4-Aminobutanoate C₅H₁₁NO₂117.1585-9565-67 @ 15 mmHg

Note: Yields are estimates based on similar Fischer esterification reactions and may vary depending on the specific reaction conditions and purification methods.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for Synthesis of Ethyl 4-Aminobutanoate

This diagram outlines the major steps in the synthesis and purification of ethyl 4-aminobutanoate.

Workflow start Start reactants Mix GABA, Ethanol, and H₂SO₄ start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Excess Ethanol (Rotary Evaporator) cool->evaporate neutralize Neutralize with NaHCO₃ evaporate->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Optional: Vacuum Distillation concentrate->purify product Pure Ethyl 4-Aminobutanoate purify->product

Caption: Synthesis and Purification Workflow.

GABAergic Synapse Signaling Pathway

The synthesized 4-aminobutanoic acid ester acts as a prodrug, delivering GABA to the central nervous system. Once hydrolyzed, GABA exerts its inhibitory effects by binding to GABA receptors on postsynaptic neurons.

GABASignaling GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake glutamate Glutamate gad GAD glutamate->gad Glutamic Acid Decarboxylase gaba_vesicle GABA in Vesicle gad->gaba_vesicle gaba GABA gaba_vesicle->gaba Release gaba_a GABA-A Receptor (Ionotropic) gaba->gaba_a gaba_b GABA-B Receptor (Metabotropic) gaba->gaba_b gat GABA Transporter (GAT) gaba->gat cl_influx Cl⁻ Influx gaba_a->cl_influx k_efflux K⁺ Efflux gaba_b->k_efflux hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization k_efflux->hyperpolarization gaba_reuptake Reuptake into Neuron/Glia gat->gaba_reuptake

Caption: GABAergic Synapse Signaling.

References

Application Notes and Protocols for Asymmetric Synthesis of Chiral 4-(Amino)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent asymmetric synthesis strategies for obtaining enantiomerically enriched 4-(amino)butanoic acid (GABA) derivatives, which are crucial building blocks for a variety of pharmaceuticals. The following sections detail key methodologies, including organocatalyzed Michael additions, the use of chiral auxiliaries, and enzymatic approaches. Each section includes a summary of quantitative data and detailed experimental protocols for key reactions.

Organocatalyzed Asymmetric Michael Addition

The asymmetric Michael addition of carbon nucleophiles to α,β-unsaturated nitroalkenes is a powerful and widely used strategy for the synthesis of chiral β-substituted GABA derivatives.[1][2] Organocatalysis, in particular, offers a metal-free and often milder alternative to traditional methods.[3] Proline derivatives, thioureas, and squaramides are among the most successful organocatalysts for this transformation.[1]

Data Presentation: Organocatalyzed Michael Addition of Malonates to Nitroalkenes
Catalyst/PromoterSubstrate 1 (Nitroalkene)Substrate 2 (Nucleophile)SolventTemp (°C)Yield (%)ee (%)drReference
(S)-Diphenylprolinol silyl (B83357) ether(E)-β-NitrostyreneDiethyl malonateToluene (B28343)RT9297-[2]
Quinidine-derived thiourea (B124793)5-Methyl-1-nitro-1-hexeneMeldrum's acidToluene-108575 (S)-[4]
Hydroquinine-based squaramide(E)-1-Nitro-4-phenyl-1-buteneDiethyl dithiomalonateBrine09195 (S)-[5]
O-TMS-protected prolinol(E)-5-Methyl-2-hexenalNitromethaneEtOHRT73-8394-96 (R)-[2][5]
Experimental Protocol: Organocatalytic Michael Addition for the Synthesis of a Pregabalin Precursor[4]

This protocol describes the enantioselective Michael addition of Meldrum's acid to 5-methyl-1-nitro-1-hexene, a key step in an organocatalytic synthesis of (S)-Pregabalin.

Materials:

  • 5-Methyl-1-nitro-1-hexene

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Quinidine-derived thiourea catalyst

  • Toluene, anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 5-methyl-1-nitro-1-hexene (1.0 mmol) and Meldrum's acid (1.2 mmol) in anhydrous toluene (5 mL) at -10 °C, add the quinidine-derived thiourea catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at -10 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Logical Relationship: Organocatalyzed Synthesis of (S)-Pregabalin

G cluster_0 Synthesis of Michael Adduct cluster_1 Conversion to Pregabalin Nitroalkene Nitroalkene Michael_Adduct Michael_Adduct Nitroalkene->Michael_Adduct Meldrum_s_Acid Meldrum_s_Acid Meldrum_s_Acid->Michael_Adduct Hydrogenation Hydrogenation Michael_Adduct->Hydrogenation Catalyst Catalyst Catalyst->Michael_Adduct Decarboxylation Decarboxylation Hydrogenation->Decarboxylation Pregabalin Pregabalin Decarboxylation->Pregabalin

Caption: Organocatalytic synthesis of (S)-Pregabalin via Michael addition.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in the synthesis of chiral compounds.[6] Oxazolidinones, popularized by Evans, are particularly effective auxiliaries for controlling the stereochemistry of enolate reactions, including alkylations and aldol (B89426) additions, which can be applied to the synthesis of chiral 4-aminobutanoic acid derivatives.[]

Data Presentation: Diastereoselective Michael Addition using an Oxazolidinone Auxiliary
Chiral AuxiliarySubstrateReagentSolventTemp (°C)Yield (%)drReference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-Crotonyl-oxazolidinoneDiethylaluminum cyanideToluene05787:13[2][5]
(S)-4-benzyl-2-oxazolidinoneN-enoyl-oxazolidinoneGrignard ReagentsTHF-78>90>95:5[]
Experimental Protocol: Diastereoselective Michael Addition for the Synthesis of an (S)-Pregabalin Intermediate[2][5]

This protocol outlines the conjugate addition of a cyanide group to an α,β-unsaturated N-acyloxazolidinone, a key step in the asymmetric synthesis of (S)-Pregabalin.

Materials:

  • (R)-N-(4-methyl-2-pentenoyl)-4-phenyl-2-oxazolidinone

  • Diethylaluminum cyanide (Et₂AlCN)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (R)-N-(4-methyl-2-pentenoyl)-4-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylaluminum cyanide (1.5 mmol) in toluene to the stirred solution.

  • Stir the reaction mixture at 0 °C for the specified time, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired adduct.

  • The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy or HPLC analysis.

Experimental Workflow: Chiral Auxiliary-Mediated Synthesis

G Start Start Attach_Auxiliary Attach Chiral Auxiliary Start->Attach_Auxiliary Diastereoselective_Reaction Diastereoselective Reaction Attach_Auxiliary->Diastereoselective_Reaction Remove_Auxiliary Remove Chiral Auxiliary Diastereoselective_Reaction->Remove_Auxiliary Final_Product Final_Product Remove_Auxiliary->Final_Product

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Enzymatic Asymmetric Synthesis

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules.[8] Enzymes such as transaminases and engineered "Michaelases" have been successfully employed for the enantioselective synthesis of GABA analogues.[4][9]

Data Presentation: Enzymatic Synthesis of Chiral γ-Amino Acids
EnzymeSubstrateReaction TypeYield (%)ee (%)Reference
ω-Transaminase (ω-TA)γ-Keto acidsAsymmetric synthesis>99>99 (R) or (S)[9]
Engineered "Michaelase"Nitroalkenes and AcetaldehydeMichael Additionup to 70 (overall)up to 99:1 e.r.[4]
Transaminase (ATA412)Spirocyclic ketoneAsymmetric amination>98 (conversion)>99[10]
Experimental Protocol: Asymmetric Synthesis of a Chiral γ-Amino Acid using ω-Transaminase[9]

This protocol describes the asymmetric synthesis of a chiral γ-amino acid from a corresponding γ-keto acid using an ω-transaminase.

Materials:

  • γ-Keto acid (e.g., 4-oxo-4-phenylbutanoic acid)

  • ω-Transaminase (ω-TA)

  • (S)-α-methylbenzylamine (amino donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Tris/HCl buffer (pH 7.0)

  • Enzyme reaction vessel (e.g., temperature-controlled shaker)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing Tris/HCl buffer (200 mM, pH 7.0), the γ-keto acid (10 mM), (S)-α-methylbenzylamine (20 mM), and PLP (0.1 mM).

  • Initiate the reaction by adding the ω-transaminase enzyme (e.g., 0.02 mg/mL).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by a suitable method (e.g., HPLC) to determine the conversion and enantiomeric excess of the product.

  • Upon completion, terminate the reaction by denaturing the enzyme (e.g., by adding acid or heat).

  • Isolate and purify the chiral γ-amino acid product using standard techniques such as ion-exchange chromatography.

Signaling Pathway: Enzymatic Cascade for GABA Analogue Synthesis

G Nitroalkene Nitroalkene Nitroaldehyde Nitroaldehyde Nitroalkene->Nitroaldehyde Acetaldehyde Acetaldehyde Acetaldehyde->Nitroaldehyde Michaelase Michaelase Michaelase->Nitroaldehyde Nitro_Acid Nitro_Acid Nitroaldehyde->Nitro_Acid Aldehyde_Dehydrogenase Aldehyde_Dehydrogenase Aldehyde_Dehydrogenase->Nitro_Acid GABA_Analogue GABA_Analogue Nitro_Acid->GABA_Analogue Reduction Reduction Reduction->GABA_Analogue

Caption: Chemoenzymatic cascade for the synthesis of GABA analogues.

References

Application Notes and Protocols for 4-(Methyl(phenyl)amino)butanoic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific role of 4-(Methyl(phenyl)amino)butanoic acid in pharmaceutical development is limited. The following application notes and protocols are based on the analysis of structurally similar compounds and provide a foundational framework for potential research and development activities. The experimental protocols are adapted from established methodologies for related molecules.

Introduction

This compound is a derivative of butanoic acid with a methylphenylamino group at the 4-position. Its structural similarity to known pharmacologically active agents, such as 4-phenylbutyric acid (PBA), suggests potential therapeutic applications. This document outlines hypothetical applications, screening protocols, and synthetic methodologies to guide researchers in exploring the pharmaceutical potential of this compound.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C11H15NO2[1][2]

  • Molecular Weight: 193.24 g/mol [1]

Potential Therapeutic Applications (Hypothetical)

Based on the activities of structurally related compounds, this compound could be investigated for the following applications:

  • Neurotransmission Modulation: Its resemblance to gamma-aminobutyric acid (GABA) derivatives suggests a potential role in modulating GABAergic signaling pathways, which could be relevant for neurological disorders.[3]

  • Anti-neoplastic Activity: Structurally similar compounds, like 4-phenylbutyric acid, have demonstrated anti-cancer properties through mechanisms such as histone deacetylase (HDAC) inhibition.[4][5]

  • Metabolic Disorders: Analogs of this compound have been explored as intermediates in the synthesis of drugs targeting metabolic diseases.[6]

Quantitative Data of Structurally Similar Compounds

The following table summarizes key quantitative data for compounds structurally related to this compound, providing a reference for potential efficacy and safety profiling.

Compound NameTarget/ApplicationIC50/EC50/KiPharmacokinetic/Toxicity DataReference
4-Phenylbutyric acid (PBA) Histone Deacetylase (HDAC) InhibitorIC50: Micromolar concentrations for selected HDAC isoformsWell-tolerated in clinical trials for urea (B33335) cycle disorders and cystic fibrosis.[7][8][4][5]
Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate GABA Transaminase InhibitorKi = 12 µM-[9]
Valsartan Derivative Antihypertensive (Angiotensin II Receptor Blocker)-Showed significant blood pressure lowering effects in vivo.[10][10]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)Amino]Propanoic Acid Derivatives Anticancer (SIRT2 and EGFR targeting)IC50: 2.47 µM to 25.4 µM in A549 lung cancer cells.Lower cytotoxicity in non-cancerous HEK293 cells compared to cisplatin.[11][11]

Experimental Protocols

Synthesis of a Structurally Related Compound: 4-Oxo-4-(phenylmethylamino)butanoic acid

This protocol is for the synthesis of a structurally similar compound and can be adapted for the synthesis of this compound.

Materials:

  • Benzyl (B1604629) amine

  • Succinic anhydride[12]

  • Tetrahydrofuran (THF)[12]

  • 1N Sodium hydroxide (B78521) (NaOH)[12]

  • Diethyl ether (Et2O)[12]

  • Concentrated hydrochloric acid (HCl)[12]

  • Ice-water bath

  • Filtration apparatus

  • High vacuum drying system

Procedure:

  • A mixture of benzyl amine (10.7 g) and succinic anhydride (B1165640) (10 g) is stirred in THF (1 liter) for 2 days.[12]

  • The resulting solid is filtered and dissolved in 1N NaOH (110 ml).[12]

  • The aqueous phase is washed with Et2O.[12]

  • The aqueous phase is then made acidic with concentrated HCl while cooling in an ice-water bath.[12]

  • The resulting solid is collected by filtration, washed with water, and dried under high vacuum to yield the final product.[12]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol is designed to screen for potential HDAC inhibitory activity, a known mechanism of the related compound 4-phenylbutyric acid.[4]

Materials:

  • HeLa cell nuclear extract (as a source of HDAC enzymes)

  • Boc-Lys(Ac)-AMC fluorescent substrate

  • Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trypsin

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the compound dilutions, HeLa nuclear extract, and the fluorescent substrate.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding trypsin and incubate for an additional 20 minutes at 37°C.

  • Measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of this compound as an HDAC inhibitor, based on the known pathway of 4-phenylbutyric acid.

HDAC_Inhibition_Pathway Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) AcetylatedHistones->Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., Tumor Suppressor Genes) Chromatin->GeneExpression Apoptosis Apoptosis / Cell Cycle Arrest GeneExpression->Apoptosis

Caption: Hypothetical HDAC Inhibition Pathway.

Experimental Workflow for Compound Screening

This diagram outlines a general workflow for the initial screening and evaluation of this compound in a pharmaceutical development context.

Experimental_Workflow Synthesis Compound Synthesis and Purification InVitro In Vitro Screening (e.g., HDAC Assay, Receptor Binding) Synthesis->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Proliferation) InVitro->CellBased InVivo In Vivo Animal Models (e.g., Xenograft, Disease Models) CellBased->InVivo PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) InVivo->PKPD Lead Lead Optimization PKPD->Lead

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

troubleshooting low yields in 4-(Methyl(phenyl)amino)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 4-(Methyl(phenyl)amino)butanoic acid, specifically addressing the issue of low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes include the N-alkylation of N-methylaniline with a suitable four-carbon building block, or reductive amination strategies. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the likely causes for low yields in the N-alkylation route?

A2: Low yields in the N-alkylation of N-methylaniline can stem from several factors:

  • Poor reactivity of the alkylating agent: The leaving group on the four-carbon chain is crucial. Iodides are more reactive than bromides, which are more reactive than chlorides.

  • Side reactions: Over-alkylation, where the product reacts further, can be an issue, though less so with secondary amines like N-methylaniline compared to primary amines.[1] Elimination reactions of the alkyl halide can also compete with the desired substitution.

  • Inappropriate base: The choice of base is critical for deprotonating the starting amine without promoting side reactions.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can all significantly impact the yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves an aqueous workup to remove inorganic salts, followed by extraction into an organic solvent.[2] Further purification can be achieved through column chromatography on silica (B1680970) gel or recrystallization.[2]

Troubleshooting Guide for Low Yields

This guide provides a structured approach to troubleshooting low yields in the synthesis of this compound via the N-alkylation of N-methylaniline with a 4-halobutanoic acid ester, followed by hydrolysis.

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Alkylating Agent - Use a more reactive alkylating agent (e.g., ethyl 4-iodobutanoate instead of ethyl 4-bromobutanoate). - Ensure the alkylating agent is not degraded; use a fresh bottle or purify before use.
Insufficiently Strong Base - Use a stronger base to ensure complete deprotonation of N-methylaniline. Common choices include sodium hydride (NaH) or potassium carbonate (K2CO3).
Low Reaction Temperature - Increase the reaction temperature in increments of 10°C. N-alkylation reactions often require heating to proceed at a reasonable rate.
Steric Hindrance While less of an issue with N-methylaniline, bulky substituents on the phenyl ring could hinder the reaction.[3] Consider an alternative synthetic route if significant steric hindrance is present.
Problem: Presence of Multiple Products (Side Reactions)
Possible Cause Suggested Solution
Over-alkylation This is less common with a secondary amine but can occur. Use a slight excess of the amine relative to the alkylating agent to minimize this.
Elimination Reaction The base can promote the elimination of HBr/HI from the alkylating agent. Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) if elimination is a significant issue.
Hydrolysis of Ester If the reaction is run for an extended period at high temperatures with a protic solvent, premature hydrolysis of the ester can occur. Ensure anhydrous conditions for the alkylation step.

Experimental Protocols

Key Experiment: N-Alkylation of N-Methylaniline with Ethyl 4-Bromobutanoate

Materials:

  • N-methylaniline

  • Ethyl 4-bromobutanoate

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add N-methylaniline (1.0 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • To the stirred suspension, add ethyl 4-bromobutanoate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(methyl(phenyl)amino)butanoate.

Key Experiment: Hydrolysis of Ethyl 4-(Methyl(phenyl)amino)butanoate

Materials:

Procedure:

  • Dissolve the crude ester in ethanol in a round-bottom flask.

  • Add 1 M NaOH solution (2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until all the starting ester has been consumed.

  • Neutralize the reaction mixture by the slow addition of 1 M HCl solution until the pH is approximately 7.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Base and Temperature on N-Alkylation Yield

EntryBaseTemperature (°C)Reaction Time (h)Reported Yield (%)
1K2CO3802465
2NaH251275
3DIPEA802450
4K2CO3602445

Note: Yields are hypothetical and for illustrative purposes based on typical outcomes for similar reactions.

Visualizations

Synthesis_Pathway Synthesis of this compound A N-Methylaniline C Ethyl 4-(methyl(phenyl)amino)butanoate A->C K2CO3, CH3CN, Reflux B Ethyl 4-bromobutanoate B->C D This compound C->D 1. NaOH, EtOH 2. HCl (aq)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yields Start Low Yield Observed Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Conditions Check_Reactants->Check_Conditions Reactants OK Change_Alkylating_Agent Use More Reactive Alkylating Agent Check_Reactants->Change_Alkylating_Agent Degraded Reagent Analyze_Side_Products Analyze Byproducts (TLC, LC-MS) Check_Conditions->Analyze_Side_Products Optimize_Base Optimize Base Analyze_Side_Products->Optimize_Base Side Reactions Prevalent Optimize_Temp Optimize Temperature Analyze_Side_Products->Optimize_Temp No/Slow Reaction Purification_Issue Investigate Purification Step Analyze_Side_Products->Purification_Issue Complex Mixture Success Improved Yield Optimize_Base->Success Optimize_Temp->Success Change_Alkylating_Agent->Success Purification_Issue->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

optimizing reaction conditions for 4-(N-methylanilino)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(N-methylanilino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-(N-methylanilino)butanoic acid?

A1: The most common and direct methods for synthesizing 4-(N-methylanilino)butanoic acid involve the N-alkylation of N-methylaniline. The two primary routes are:

  • Reaction of N-methylaniline with γ-butyrolactone: This is a favorable route due to the commercial availability and relatively low toxicity of γ-butyrolactone. The reaction typically requires elevated temperatures and may be catalyzed by an acid or proceed without a catalyst.

  • Reaction of N-methylaniline with a 4-halobutanoic acid or its ester (e.g., 4-chlorobutanoic acid or ethyl 4-bromobutanoate): This is a classical N-alkylation approach. It often requires a base to neutralize the hydrogen halide formed during the reaction and may necessitate the use of a catalyst.[1]

Q2: What are the most common side products observed during the synthesis?

A2: The primary side products depend on the chosen synthetic route and reaction conditions. Common side products include:

  • Over-alkylation products: Formation of a quaternary ammonium (B1175870) salt can occur if the product amine is further alkylated.

  • C-alkylation products: Alkylation may occur on the aromatic ring of N-methylaniline, especially at higher temperatures.[2]

  • Unreacted starting materials: Incomplete conversion can lead to the presence of N-methylaniline and the alkylating agent in the final product mixture.

Q3: How does reaction temperature affect the outcome of the synthesis?

A3: Reaction temperature is a critical parameter. Generally, higher temperatures increase the reaction rate but may also lead to a higher incidence of side reactions, such as C-alkylation.[2] It is crucial to find an optimal temperature that allows for a reasonable reaction rate while minimizing the formation of impurities.

Q4: How can I purify the final product, 4-(N-methylanilino)butanoic acid?

A4: Purification can typically be achieved through a combination of techniques:

  • Acid-base extraction: Since 4-(N-methylanilino)butanoic acid is an amino acid, it possesses both acidic (carboxylic acid) and basic (tertiary amine) functional groups. This amphoteric nature can be exploited in extraction. However, a more straightforward approach involves an initial extraction to remove non-polar impurities, followed by crystallization or column chromatography.

  • Crystallization: The product can often be purified by crystallization from a suitable solvent system.

  • Column chromatography: Silica gel chromatography can be employed to separate the desired product from impurities.

Troubleshooting Guides

Below are common issues encountered during the synthesis of 4-(N-methylanilino)butanoic acid and their potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Low reaction temperature: The reaction may be too slow at the chosen temperature. 2. Poor quality of reagents: Degradation of N-methylaniline (can darken upon storage) or the alkylating agent. 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. 4. Catalyst inefficiency or absence: If a catalyst is required, it may be inactive or absent.1. Increase reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. 2. Verify reagent quality: Use freshly distilled N-methylaniline and ensure the purity of the alkylating agent. 3. Solvent screening: Try different solvents with varying polarities and boiling points. 4. Catalyst selection: If uncatalyzed reaction is slow, consider adding a suitable catalyst (e.g., a Lewis acid or a transition metal catalyst).
Formation of Multiple Products (Impure Reaction Mixture) 1. High reaction temperature: As mentioned, high temperatures can promote side reactions like C-alkylation.[2] 2. Incorrect stoichiometry: An excess of the alkylating agent can lead to over-alkylation. 3. Presence of moisture: Water can interfere with the reaction, especially if organometallic catalysts are used.1. Lower reaction temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate. 2. Optimize stoichiometry: Use a slight excess of N-methylaniline to favor the mono-alkylation product.[2] 3. Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation and Purification 1. Emulsion formation during extraction: The amphoteric nature of the product can sometimes lead to emulsions. 2. Product is an oil or does not crystallize: The product may be difficult to solidify. 3. Co-elution of impurities during chromatography: Impurities may have similar polarity to the product.1. Modify extraction pH: Carefully adjust the pH of the aqueous phase during extraction to break emulsions. Alternatively, use brine washes. 2. Induce crystallization: Try different crystallization solvents, scratching the flask, or seeding with a small crystal of the product. If it remains an oil, purification by chromatography is the best option. 3. Optimize chromatography conditions: Use a different solvent system for elution or try a different stationary phase.

Experimental Protocols

Protocol 1: Synthesis via Reaction with γ-Butyrolactone

This protocol provides a general procedure for the synthesis of 4-(N-methylanilino)butanoic acid from N-methylaniline and γ-butyrolactone.

Materials:

  • N-methylaniline

  • γ-Butyrolactone

  • High-boiling point solvent (e.g., xylenes (B1142099) or N,N-dimethylformamide)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylaniline (1.0 equivalent) and γ-butyrolactone (1.1 equivalents) in a suitable high-boiling point solvent.

  • Heat the reaction mixture to reflux (typically 130-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with a dilute aqueous HCl solution to remove any unreacted N-methylaniline.

  • Extract the aqueous layer with ethyl acetate.

  • The product may be in either the organic or aqueous phase depending on the pH. To isolate the product, adjust the pH of the combined aqueous layers to the isoelectric point of the amino acid (if known) or to neutral (pH ~7) to precipitate the product. Alternatively, extract the product at a suitable pH.

  • If the product precipitates, filter the solid, wash with cold water, and dry under vacuum.

  • If the product remains in the organic layer, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Reaction_Pathway General Reaction Pathway for N-Alkylation NMA N-Methylaniline Product 4-(N-methylanilino)butanoic acid NMA->Product Alkylation GBL γ-Butyrolactone GBL->Product

Caption: General reaction scheme for the synthesis.

Experimental_Workflow Experimental Workflow Reactants 1. Mix Reactants (N-Methylaniline & γ-Butyrolactone) Reaction 2. Heat to Reflux (Monitor by TLC/LC-MS) Reactants->Reaction Workup 3. Cool & Dilute (Ethyl Acetate) Reaction->Workup Extraction 4. Acid/Base Extraction Workup->Extraction Purification 5. Isolate & Purify (Crystallization or Chromatography) Extraction->Purification Analysis 6. Characterize Product (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for the synthesis.

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 4-(Methyl(phenyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Methyl(phenyl)amino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for this compound, like many amino acid derivatives, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials (e.g., a precursor ketone), byproducts from the synthetic route (such as diastereomers or incompletely reacted intermediates), and residual solvents.[1][2]

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities are often nonpolar. Recrystallization with a suitable solvent system can be effective. If that fails, treatment with activated charcoal during the recrystallization process can help adsorb colored impurities. Column chromatography is another powerful technique for separating these types of impurities.

Q4: My purified product shows a broad melting point range. What does this indicate?

A4: A broad melting point range typically indicates the presence of impurities. Further purification steps, such as another round of recrystallization with a different solvent system or column chromatography, are recommended to improve purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent.- Try a different solvent or a solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Cool the solution slowly to promote crystal formation and minimize loss to the mother liquor. - Concentrate the mother liquor and attempt a second recrystallization.
Oily product instead of crystals - Presence of impurities that inhibit crystallization. - The compound has a low melting point.- Try triturating the oil with a non-polar solvent like hexanes to induce solidification. - Purify the crude material by column chromatography before attempting recrystallization. - Consider converting the amino acid to a salt (e.g., hydrochloride) which may have better crystalline properties, followed by neutralization.
Co-elution of impurities during column chromatography The chosen eluent system does not provide sufficient separation.- Optimize the solvent system by varying the polarity. A gradient elution may be more effective than an isocratic one. - Consider using a different stationary phase. For instance, if using silica (B1680970) gel, a phenyl-functionalized silica could offer different selectivity due to potential π-π interactions.[3]
Product appears as streaks on the TLC plate The compound is interacting too strongly with the stationary phase (e.g., silica gel).- Add a small amount of a polar modifier to the eluent, such as acetic acid or triethylamine, to reduce tailing. This is particularly relevant for acidic or basic compounds.
High background in analytical readouts (e.g., NMR, MS) Residual solvents or contaminants from the purification process.- Ensure the product is thoroughly dried under vacuum to remove residual solvents. - Use high-purity solvents for the final purification and analysis steps.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent will need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a binary system) to dissolve the compound completely.

  • If using a binary solvent system, add the less soluble solvent dropwise at the boiling point until the solution becomes slightly turbid.

  • Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC, NMR, MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization <95% Pure Purity_Check->Column_Chromatography <95% Pure Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes, Low Yield Oily_Product Oily Product Problem->Oily_Product Yes, Oily Impure_Product Impure Product Problem->Impure_Product Yes, Impure Success Successful Purification Problem->Success No Change_Solvent Change Recrystallization Solvent Low_Yield->Change_Solvent Triturate Triturate with Non-polar Solvent Oily_Product->Triturate Column_Chrom Perform Column Chromatography Oily_Product->Column_Chrom Impure_Product->Change_Solvent If post-recrystallization Impure_Product->Column_Chrom Change_Solvent->Start Triturate->Start Column_Chrom->Start

Caption: Troubleshooting decision tree for purification challenges.

References

identifying side products in 4-(Methyl(phenyl)amino)butanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 4-(Methyl(phenyl)amino)butanoic acid.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes include:

  • Alkylation of N-methylaniline with a 4-halobutanoic acid derivative (e.g., ethyl 4-bromobutanoate).

  • Ring-opening of γ-butyrolactone with N-methylaniline.

  • Reductive amination of a 4-oxobutanoic acid derivative with N-methylaniline.

Troubleshooting Guides by Synthetic Route

Route 1: Alkylation of N-methylaniline with a 4-Halobutanoic Acid Ester

This method involves the nucleophilic substitution of a halide by N-methylaniline. A common starting material is ethyl 4-bromobutanoate.

Q2: I am observing a significant amount of unreacted N-methylaniline in my reaction mixture. What could be the cause?

A2: Incomplete reaction can be due to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature.

  • Base strength: A base is often used to scavenge the hydrohalic acid byproduct. If the base is too weak, the resulting ammonium (B1175870) salt of N-methylaniline is unreactive. Consider using a stronger, non-nucleophilic base.

  • Reagent purity: Ensure the purity of both N-methylaniline and the 4-halobutanoic acid ester.

Q3: My final product is contaminated with a higher molecular weight impurity. What could it be?

A3: This is likely a result of overalkylation, where the product, this compound ester, reacts further with the alkylating agent. Another possibility is a bis-alkylation of N-methylaniline.

Potential Side Products in Alkylation Route

Side Product NameChemical FormulaMolecular Weight ( g/mol )Reason for Formation
Ethyl 4,4'-(phenylazanediyl)dibutanoateC₁₈H₂₅NO₄319.40Overalkylation of the product amine.
N,N-dimethyl-N-phenyl-4-carboxybutan-1-aminium bromideC₁₃H₂₀BrNO₂318.21Quaternary ammonium salt from overalkylation.

Experimental Protocol: Alkylation of N-methylaniline

  • To a solution of N-methylaniline (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or DMF, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The resulting crude ester is then hydrolyzed using aqueous base (e.g., NaOH or KOH) followed by acidic workup to yield the desired carboxylic acid.

Route 2: Ring-Opening of γ-Butyrolactone with N-methylaniline

This route involves the nucleophilic attack of N-methylaniline on the carbonyl carbon of γ-butyrolactone, followed by proton transfer. This reaction is often catalyzed by acid or base.

Q4: The reaction is very slow and the yield is low. How can I improve it?

A4: The ring-opening of lactones with amines can be slow.

  • Catalyst: The use of a Lewis acid or a Brønsted acid catalyst can accelerate the reaction.

  • Temperature: Increasing the reaction temperature can improve the rate, but may also lead to side products.

  • Microwave irradiation: This has been shown to significantly reduce reaction times for this type of transformation.

Q5: I am observing a polymeric material in my reaction flask. What is it?

A5: γ-Butyrolactone can undergo ring-opening polymerization, especially in the presence of strong acids or bases at elevated temperatures.[1]

Potential Side Products in γ-Butyrolactone Ring-Opening

Side Product NameChemical FormulaMolecular Weight ( g/mol )Reason for Formation
Poly(γ-butyrolactone)(C₄H₆O₂)nVariableAcid or base-catalyzed polymerization of the starting material.[1]
Unreacted N-methylanilineC₇H₉N107.15Incomplete reaction.
Unreacted γ-butyrolactoneC₄H₆O₂86.09Incomplete reaction.

Experimental Protocol: Ring-Opening of γ-Butyrolactone

  • In a sealed vessel, mix N-methylaniline (1 equivalent) and γ-butyrolactone (1.2 equivalents).

  • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to 120-150°C for several hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, the product can be purified by chromatography or recrystallization.

Route 3: Reductive Amination of 4-Oxobutanoic Acid with N-methylaniline

This one-pot reaction involves the formation of an enamine or iminium intermediate from 4-oxobutanoic acid and N-methylaniline, which is then reduced in situ.

Q6: My main product appears to be 4-hydroxybutanoic acid. What happened?

A6: This indicates that the reducing agent preferentially reduced the ketone functionality of 4-oxobutanoic acid before it could react with N-methylaniline.

  • Choice of reducing agent: Use a milder reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.

  • pH control: The formation of the iminium ion is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can favor iminium formation.

Q7: I am having difficulty removing the unreacted N-methylaniline from my product.

A7: N-methylaniline can be difficult to separate due to its basicity.

  • Acidic wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to protonate and extract the unreacted N-methylaniline into the aqueous phase. Be mindful of the desired product's solubility.

Potential Side Products in Reductive Amination

Side Product NameChemical FormulaMolecular Weight ( g/mol )Reason for Formation
4-Hydroxybutanoic acidC₄H₈O₃104.10Reduction of the ketone in 4-oxobutanoic acid.
N-methyl-N-phenyl-pyrrolidin-2-oneC₁₁H₁₃NO175.23Intramolecular cyclization of the product.

Experimental Protocol: Reductive Amination

  • Dissolve 4-oxobutanoic acid (1 equivalent) and N-methylaniline (1.1 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Reaction Pathways and Side Products

Potential Side Product Formation in Alkylation Route N-methylaniline N-methylaniline Desired Product This compound ethyl ester N-methylaniline->Desired Product + Ethyl 4-bromobutanoate Quaternary Salt Quaternary Ammonium Salt N-methylaniline->Quaternary Salt + 2x Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Desired Product Overalkylation Product Ethyl 4,4'-(phenylazanediyl)dibutanoate Desired Product->Overalkylation Product + Ethyl 4-bromobutanoate

Caption: Alkylation route side products.

Potential Side Product Formation in Reductive Amination 4-Oxobutanoic acid 4-Oxobutanoic acid Iminium Intermediate Iminium Intermediate 4-Oxobutanoic acid->Iminium Intermediate Reduced Ketone 4-Hydroxybutanoic acid 4-Oxobutanoic acid->Reduced Ketone [Reduction] N-methylaniline N-methylaniline N-methylaniline->Iminium Intermediate Desired Product This compound Iminium Intermediate->Desired Product [Reduction] Cyclized Product N-methyl-N-phenyl-pyrrolidin-2-one Desired Product->Cyclized Product Intramolecular Cyclization

Caption: Reductive amination side products.

General Experimental Workflow for Product Analysis ReactionMixture Crude Reaction Mixture TLC TLC Analysis ReactionMixture->TLC LCMS LC-MS Analysis ReactionMixture->LCMS Purification Purification (Column Chromatography / Recrystallization) ReactionMixture->Purification SideProduct Side Product Identification LCMS->SideProduct PureProduct Pure Product Characterization Purification->PureProduct NMR NMR Spectroscopy (1H, 13C) HRMS High-Resolution Mass Spectrometry PureProduct->NMR PureProduct->HRMS

Caption: Analytical workflow for identification.

References

how to improve the stability of 4-(Methyl(phenyl)amino)butanoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-(Methyl(phenyl)amino)butanoic acid solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to oxygen, light, and elevated temperatures. As a tertiary amine and a carboxylic acid derivative, it is susceptible to oxidative degradation and may also undergo acid-base catalyzed hydrolysis under extreme conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. This is often a primary degradation route for phenylalkylamines.

  • Photodegradation: Exposure to UV light can generate radical species, leading to a complex mixture of degradation products.

  • Acid/Base Hydrolysis: While generally more stable than esters or amides, extreme pH conditions combined with heat may lead to hydrolysis or other rearrangements.

  • Thermal Degradation: High temperatures can accelerate all degradation pathways, particularly oxidation.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study, or stress testing, is an essential component of pharmaceutical development that investigates the stability of a drug substance under more severe conditions than accelerated stability testing.[1][2] These studies help to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[1] The data generated is crucial for developing and validating stability-indicating analytical methods.[3]

Q4: How can I improve the stability of my this compound solution?

A4: To enhance the stability of your solution, consider the following strategies:

  • pH Control: Buffering the solution to an optimal pH can significantly improve stability. For similar aminobutyric acid derivatives, a pH range of 6.0-7.0 has been shown to provide maximum stability.

  • Use of Antioxidants: Adding antioxidants can inhibit oxidative degradation. Aromatic amines are known to be effective antioxidants.

  • Protection from Light: Storing the solution in amber vials or in the dark can prevent photodegradation.

  • Temperature Control: Storing the solution at recommended temperatures (e.g., refrigerated or frozen) will slow down the rate of degradation.

  • Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can minimize exposure to oxygen and prevent oxidation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of potency in the solution. Oxidative degradation.Add an antioxidant to the formulation. Purge the solution with an inert gas (nitrogen or argon) and store in a tightly sealed container.
pH of the solution is not optimal.Determine the optimal pH for stability by conducting a pH-rate profile study. Buffer the solution to the optimal pH. For similar compounds, a pH of 6-7 is often ideal.
Discoloration or formation of precipitates. Photodegradation or formation of insoluble degradation products.Store the solution in light-protective (amber) containers. Filter the solution through a 0.22 µm filter to remove any existing particulates.
Inconsistent results between experiments. Inconsistent storage conditions.Standardize storage conditions, including temperature, light exposure, and container type.
Contamination of the solvent or excipients.Use high-purity solvents and excipients. Ensure all glassware is thoroughly cleaned.

Quantitative Data on Stability

While specific data for this compound is not publicly available, the following table provides representative data from a typical forced degradation study on a similar phenylalkylamine compound to illustrate expected degradation levels under various stress conditions.

Stress ConditionDurationTemperatureDegradation (%)Major Degradation Products
0.1 M HCl24 hours60°C5-10%Hydrolysis products
0.1 M NaOH24 hours60°C10-15%Hydrolysis products
3% H₂O₂24 hoursRoom Temp15-25%N-oxide and other oxidative products
Thermal48 hours80°C5-8%Various thermal degradants
Photolytic (UV/Vis)7 daysRoom Temp10-20%Photolytic degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber for 7 days.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Analyze all samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
  • Identify and characterize the major degradation products using techniques like LC-MS and NMR.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical reverse-phase HPLC method for separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathways main This compound oxide N-Oxide main->oxide Oxidation (H₂O₂) photo Photolytic Degradants main->photo Photolysis (UV/Vis Light) hydrolysis Hydrolysis Products main->hydrolysis Acid/Base Hydrolysis

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Caption: General workflow for a forced degradation study.

troubleshooting_guide start Solution Instability Observed check_oxidation Is the solution exposed to oxygen? start->check_oxidation add_antioxidant Add antioxidant and/or use inert gas. check_oxidation->add_antioxidant Yes check_ph Is the pH optimal? check_oxidation->check_ph No add_antioxidant->check_ph adjust_ph Buffer solution to optimal pH (e.g., 6-7). check_ph->adjust_ph No check_light Is the solution protected from light? check_ph->check_light Yes adjust_ph->check_light use_amber Store in amber vials or in the dark. check_light->use_amber No end Stability Improved check_light->end Yes use_amber->end

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Synthesis of 4-Aminobutanoic Acid (GABA) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminobutanoic acid (GABA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I experiencing low yields during the N-protection step of 4-aminobutanoic acid?

A1: Low yields during the N-protection (e.g., with Boc anhydride, (Boc)₂O) are a common issue. Several factors can contribute to this problem. A primary reason is the zwitterionic nature of GABA, which can lead to poor solubility in common organic solvents. Another cause can be suboptimal reaction conditions or reagent stoichiometry.

Troubleshooting Steps:

  • Solvent System: Ensure you are using a suitable solvent system. A mixture of dioxane and water is often effective for dissolving the amino acid.[1]

  • Base Stoichiometry: Use an adequate amount of a suitable base, such as triethylamine (B128534) (Et₃N), to deprotonate the ammonium (B1175870) group and facilitate the reaction with the protecting group reagent. A common protocol suggests using 1.5 equivalents of Et₃N.[1]

  • Reagent Quality: Verify the purity and activity of your protecting group reagent (e.g., (Boc)₂O). Old or improperly stored reagents can degrade.

  • Reaction Time & Temperature: The reaction is typically performed at room temperature. Ensure sufficient reaction time (e.g., stirring for several hours) for the reaction to go to completion.[1]

  • Alternative Reagents: Consider using alternative Boc-protection reagents like BOC-ON, which reacts rapidly with amino acids at room temperature to give excellent yields.[1]

Troubleshooting Flowchart for N-Protection:

G Troubleshooting Low Yield in N-Protection Start Low Yield in N-Protection Step CheckSolvent Is GABA fully dissolved? Start->CheckSolvent CheckBase Is base stoichiometry correct (e.g., >1.5 eq)? CheckSolvent->CheckBase Yes AdjustSolvent Action: Use co-solvent (e.g., Dioxane/Water) CheckSolvent->AdjustSolvent No CheckReagent Is (Boc)₂O reagent fresh and of high purity? CheckBase->CheckReagent Yes AdjustBase Action: Increase base to 1.5-2.0 eq. CheckBase->AdjustBase No CheckTime Was reaction time sufficient (>2h)? CheckReagent->CheckTime Yes NewReagent Action: Use fresh (Boc)₂O or alternative (BOC-ON) CheckReagent->NewReagent No IncreaseTime Action: Increase reaction time and monitor by TLC CheckTime->IncreaseTime No Success Yield Improved CheckTime->Success Yes AdjustSolvent->CheckBase AdjustBase->CheckReagent NewReagent->CheckTime IncreaseTime->Success

Caption: A flowchart for diagnosing and resolving low yields during the N-protection of GABA.

Q2: I'm observing significant γ-lactam (2-pyrrolidinone) formation as a side product. How can this be minimized?

A2: Intramolecular cyclization to form the thermodynamically stable five-membered γ-lactam ring is a major competing reaction, especially during steps that activate the carboxylic acid (e.g., for amide or ester formation). This side reaction is promoted by heat and certain reaction conditions.

Strategies to Minimize Lactam Formation:

  • Low Temperatures: Perform the carboxyl group activation and coupling steps at low temperatures (e.g., 0 °C or below). This disfavors the intramolecular cyclization pathway.

  • Choice of Coupling Reagents: Use coupling reagents that facilitate rapid intermolecular coupling over intramolecular cyclization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are effective.[2]

  • Order of Addition: Add the amine or alcohol nucleophile to the reaction mixture before or concurrently with the coupling reagent. Pre-activating the carboxylic acid for extended periods before adding the nucleophile increases the likelihood of lactam formation.

  • Protecting Group Strategy: Ensure the amine is protected with a robust group (like Boc or Cbz) that is stable to the coupling conditions. The presence of the unprotected amine can catalyze cyclization.

Side Reaction Pathway: Lactam Formation

Caption: Competing pathways of desired amide formation versus undesired γ-lactam cyclization.

Q3: What are the best practices for purifying highly polar GABA derivatives?

A3: GABA derivatives are often highly polar, water-soluble compounds, which can make purification by standard column chromatography on silica (B1680970) gel challenging.

Purification Strategies:

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. For highly polar compounds, solvent systems like ethanol/water, methanol/ether, or acetone/water can be effective.

  • Reverse-Phase Chromatography (C18): For compounds that are too soluble for normal-phase silica, reverse-phase chromatography is the method of choice. Use gradients of water/acetonitrile or water/methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Ion-Exchange Chromatography (IEC): Since GABA derivatives often contain both acidic (carboxylate) and basic (amine) functionalities, ion-exchange chromatography is a powerful technique.[3] Cation exchange can be used to capture the molecule via its amino group, while anion exchange can target the carboxylate.

  • Precipitation: In some cases, the hydrochloride or other salt of the final compound can be precipitated from a solution by adding a non-polar anti-solvent like diethyl ether.[4] This is particularly useful for removing non-polar impurities.

Quantitative Data Summary

Table 1: Comparison of Common Amine Protecting Groups for GABA Synthesis

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Moderate Acid (e.g., TFA in DCM)[5]Base-stable, stable to hydrogenation[6]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Acid-stable, base-stable[5]
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)Acid-stable[7]

Key Experimental Protocols

Protocol 1: N-Boc Protection of 4-Aminobutanoic Acid

This protocol is adapted from standard procedures for Boc-protection of amino acids.[1][8]

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dioxane

  • Deionized Water

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Aqueous Citric Acid Solution

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminobutanoic acid (1.0 eq.) in a 1:1 (v/v) mixture of dioxane and water.

  • Add triethylamine (1.5 eq.) to the solution and stir until the GABA is fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise while stirring.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with a 5% citric acid solution.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-4-aminobutanoic acid product.

Protocol 2: General Procedure for Amide Coupling using DCC/DMAP

This protocol describes a general method for forming an ester or amide bond, such as in the synthesis of GABA esters.[9]

Materials:

  • N-Boc-4-aminobutanoic acid (1.05 eq.)

  • Alcohol or Primary/Secondary Amine (1.0 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP) (catalytic, ~0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol or amine (1.0 eq.), N-Boc-4-aminobutanoic acid (1.05 eq.), and DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the mixture dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Protocol for Scaling Up 4-(Methyl(phenyl)amino)butanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 4-(Methyl(phenyl)amino)butanoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most direct and scalable route is the nucleophilic ring-opening of gamma-butyrolactone (B3396035) (GBL) with N-methylaniline. This reaction is typically carried out at high temperatures and may or may not require a catalyst. An alternative route involves the alkylation of N-methylaniline with a 4-halobutanoic acid ester, followed by hydrolysis.

Q2: What are the critical process parameters to monitor during the reaction of N-methylaniline and gamma-butyrolactone?

A2: The key parameters to monitor and control are:

  • Temperature: The reaction generally requires high temperatures, often in the range of 180-220°C, to proceed at a reasonable rate.

  • Pressure: The reaction can be run at atmospheric pressure, but for a large-scale production, a sealed reactor might be used to prevent the loss of volatile reactants.

  • Reaction Time: The reaction time can vary from a few hours to over 24 hours depending on the scale and temperature. Reaction progress should be monitored using techniques like HPLC or TLC.

  • Agitation: Efficient mixing is crucial to ensure homogeneity and good heat transfer, especially on a larger scale.

Q3: What are the potential impurities in the synthesis of this compound?

A3: Potential impurities include unreacted N-methylaniline and gamma-butyrolactone, as well as byproducts from side reactions. At high temperatures, self-polymerization of gamma-butyrolactone can occur. Additionally, impurities from starting materials can carry through to the final product.

Q4: How can this compound be purified at a large scale?

A4: For large-scale purification, the following methods are common:

  • Recrystallization: This is a cost-effective method for purifying solid products. A suitable solvent system needs to be identified in which the product has high solubility at high temperatures and low solubility at low temperatures.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Chromatography: While more expensive for large-scale production, column chromatography can be used for high-purity requirements.

Q5: What are the safety considerations for scaling up this synthesis?

A5: Key safety considerations include:

  • High Temperatures: The use of high temperatures requires appropriate heating equipment and controls to prevent overheating and thermal decomposition.

  • Pressure Build-up: If the reaction is carried out in a sealed reactor, a pressure relief system is essential.

  • Chemical Handling: N-methylaniline is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Gamma-butyrolactone is a flammable liquid.

  • Exothermic Reactions: Although the initial reaction may require heating, it's important to monitor for any potential exotherms, especially during scale-up.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no product formation - Reaction temperature is too low.- Reaction time is too short.- Poor mixing.- Deactivated catalyst (if used).- Increase the reaction temperature.- Extend the reaction time and monitor progress.- Ensure adequate agitation.- Use fresh catalyst.
Formation of a significant amount of byproduct - Reaction temperature is too high, leading to decomposition or side reactions.- Presence of impurities in starting materials.- Optimize the reaction temperature.- Use high-purity starting materials.
Difficulties in product isolation - The product is an oil and does not solidify.- Emulsion formation during workup.- Attempt to form a salt of the product to induce crystallization.- Use a different extraction solvent or add brine to break the emulsion.
Product is off-color - Presence of colored impurities from starting materials or side reactions.- Treat the product solution with activated carbon before crystallization.- Perform an additional purification step like column chromatography.

Detailed Experimental Protocol: Synthesis from N-methylaniline and Gamma-Butyrolactone

This protocol describes a laboratory-scale synthesis that can be adapted for scale-up.

Reagents and Equipment:

  • N-methylaniline

  • Gamma-butyrolactone (GBL)[1]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (1.0 equivalent) and gamma-butyrolactone (1.1 equivalents).

  • Reaction: Heat the mixture to 180-200°C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The reaction is typically complete in 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add a 1M HCl solution to the mixture to protonate the amino acid and any unreacted N-methylaniline.

    • Wash the acidic aqueous layer with ethyl acetate to remove any non-basic organic impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 4-5) with a 1M NaOH solution to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation: Comparison of Synthesis Routes

Parameter Route 1: N-methylaniline + GBL Route 2: N-methylaniline + 4-Halobutanoate
Starting Materials N-methylaniline, gamma-butyrolactoneN-methylaniline, ethyl 4-bromobutanoate
Reaction Steps One stepTwo steps (alkylation followed by hydrolysis)
Reaction Conditions High temperature (180-220°C)Moderate temperature for alkylation, followed by hydrolysis
Potential Byproducts GBL polymersDialkylated products, elimination products
Scalability GoodModerate, due to the cost of the haloester
Atom Economy HighModerate

Visualizations

experimental_workflow start Starting Materials: N-methylaniline Gamma-butyrolactone reaction Reaction: - 180-200°C - 12-24 hours start->reaction 1. Mix & Heat workup Workup: - Acidification (HCl) - Extraction - Neutralization (NaOH) reaction->workup 2. Cool & Process purification Purification: - Filtration - Recrystallization workup->purification 3. Isolate Crude Product product Final Product: This compound purification->product 4. Purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? temp Is Temperature >180°C? start->temp Yes time Is Reaction Time >12h? temp->time Yes increase_temp Increase Temperature temp->increase_temp No purity Check Purity of Starting Materials time->purity Yes increase_time Increase Reaction Time time->increase_time No ok Yield should improve purity->ok increase_temp->ok increase_time->ok

Caption: Troubleshooting logic for low reaction yield.

References

preventing decomposition of 4-(N-methylanilino)butanoic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup and purification of 4-(N-methylanilino)butanoic acid. Our goal is to help you prevent decomposition and ensure the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition of 4-(N-methylanilino)butanoic acid during experimental workup?

A1: The primary decomposition pathway for 4-(N-methylanilino)butanoic acid is intramolecular cyclization to form the corresponding γ-lactam, N-methyl-N-phenyl-pyrrolidin-2-one. This reaction is typically catalyzed by acidic conditions and/or heat.

Q2: At what pH is 4-(N-methylanilino)butanoic acid most stable?

A2: While specific stability data for 4-(N-methylanilino)butanoic acid is not extensively published, related γ-aminobutyric acids (GABA) are generally most stable in neutral to slightly acidic conditions (pH 4-7).[1][2] Strongly acidic or basic conditions should be avoided, especially at elevated temperatures, to minimize the risk of cyclization or other degradation.

Q3: Can I heat my solution to remove solvents during the workup?

A3: It is strongly advised to avoid high temperatures during the workup of 4-(N-methylanilino)butanoic acid. Heat can significantly accelerate the rate of intramolecular cyclization to the lactam. Whenever possible, solvent removal should be performed at reduced pressure and low temperatures (e.g., using a rotary evaporator with a chilled water bath). Studies on similar compounds have shown that thermal degradation increases with higher temperatures.[3]

Q4: How can I effectively purify 4-(N-methylanilino)butanoic acid without causing decomposition?

A4: Crystallization is a highly effective method for purifying 4-(N-methylanilino)butanoic acid while minimizing the risk of decomposition.[4][5] This technique is performed at low temperatures and can effectively remove impurities. Column chromatography can also be used, but care must be taken to choose a neutral stationary phase and a suitable solvent system that does not require heating for elution.

Troubleshooting Guide: Preventing Decomposition During Workup

This guide will help you identify and resolve potential issues that can lead to the decomposition of 4-(N-methylanilino)butanoic acid during the workup process.

Problem Potential Cause Recommended Solution
Low yield of 4-(N-methylanilino)butanoic acid Intramolecular cyclization to the γ-lactam.- Maintain a neutral or slightly acidic pH (4-7) during aqueous washes. - Avoid strong acids. If an acidic wash is necessary, use a weak acid and perform the extraction quickly at low temperatures. - Remove solvents under reduced pressure at low temperatures.
Presence of an unexpected, less polar byproduct in NMR or LC-MS The byproduct is likely the γ-lactam, N-methyl-N-phenyl-pyrrolidin-2-one.- Confirm the identity of the byproduct by comparing its spectral data to the known data for the lactam. - If lactam formation is confirmed, revise the workup protocol to avoid acidic conditions and heat.
Difficulty in precipitating the product from an aqueous solution The product may be too soluble, or the pH may not be at its isoelectric point.- Adjust the pH of the aqueous solution to the isoelectric point of 4-(N-methylanilino)butanoic acid to minimize its solubility. - Cool the solution in an ice bath to further decrease solubility. - If the product is still too soluble, consider extraction with an appropriate organic solvent at a suitable pH.
Oily product that is difficult to handle and purify The product may be impure, or it may have a low melting point. The presence of the lactam can also result in an oily product.- Attempt to crystallize the product from a suitable solvent system. This can be a single solvent or a binary mixture. - If crystallization is unsuccessful, consider purification by column chromatography on a neutral stationary phase.

Experimental Protocols

Recommended Workup Protocol to Minimize Decomposition

This protocol is designed for a typical reaction mixture where 4-(N-methylanilino)butanoic acid needs to be isolated from a solution.

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. If the reaction is conducted in a basic medium, neutralize it by slowly adding a cooled, dilute solution of a weak acid (e.g., acetic acid) until the pH is approximately 7. If the reaction is in an acidic medium, neutralize with a cooled, dilute base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a neutral pH. Perform the extractions quickly and at a low temperature.

  • Washing: Wash the combined organic layers with brine to remove excess water. Avoid acidic washes if possible. If an acidic wash is necessary to remove basic impurities, use a chilled, dilute solution of a weak acid and minimize the contact time.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (ideally below 30 °C).

  • Purification: Purify the crude product by crystallization from an appropriate solvent system.

Visualizations

Decomposition Pathway of 4-(N-methylanilino)butanoic acid

DecompositionPathway cluster_conditions Conditions Favoring Decomposition Reactant 4-(N-methylanilino)butanoic acid Product N-methyl-N-phenyl-pyrrolidin-2-one (γ-Lactam) Reactant->Product Intramolecular Cyclization (Acid or Heat) Product->Reactant Hydrolysis H2O H₂O Acid Strong Acid (e.g., HCl) Heat Elevated Temperature

Caption: Decomposition of 4-(N-methylanilino)butanoic acid to its γ-lactam.

Troubleshooting Workflow for Product Decomposition

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Decomposition Analyze for Lactam Formation (NMR, LC-MS) Start->Check_Decomposition Decomposition_Detected Decomposition Confirmed? Check_Decomposition->Decomposition_Detected Optimize_Workup Optimize Workup Conditions Decomposition_Detected->Optimize_Workup Yes Other_Issues Investigate Other Potential Issues (e.g., incomplete reaction, other side products) Decomposition_Detected->Other_Issues No Review_pH Maintain pH 4-7 Optimize_Workup->Review_pH Review_Temp Use Low Temperature (<30°C) Optimize_Workup->Review_Temp Review_Purification Consider Crystallization Optimize_Workup->Review_Purification End Pure Product Obtained Review_pH->End Review_Temp->End Review_Purification->End Other_Issues->End

Caption: A workflow for troubleshooting the decomposition of the product.

References

Technical Support Center: Catalyst Selection for Efficient Butanoic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for the synthesis of butanoic acid derivatives, including esters and amides. It features troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your synthetic routes.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of butanoic acid derivatives in a question-and-answer format.

Esterification Reactions

Q1: My esterification reaction is showing a low yield. What are the primary causes and how can I improve it?

A1: Low yields in esterification are common and often stem from the reversible nature of the reaction. Here are the primary causes and solutions:

  • Equilibrium Limitation: The Fischer esterification is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1]

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves.[2]

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough for your specific substrate or reaction conditions.

    • Solution: Switch to a more active catalyst. Homogeneous catalysts like sulfuric acid are often more active than heterogeneous ones. For heterogeneous options, consider catalysts with a higher acid site density.[3]

  • Suboptimal Temperature: The reaction rate is temperature-dependent.

    • Solution: Optimize the reaction temperature. While higher temperatures generally increase the rate, they can also lead to side reactions and decomposition.[3]

  • Steric Hindrance: Bulky groups on either the butanoic acid derivative or the alcohol can impede the reaction.[1]

    • Solution: Consider using a less sterically hindered alcohol if possible, or a more active catalyst to overcome the steric barrier.

Q2: The reaction mixture has turned brown. What does this indicate and what can I do to prevent it?

A2: A brown or dark-colored reaction mixture often points to decomposition of the organic compounds or the occurrence of side reactions.[3][4] This can be caused by:

  • High Temperatures: Excessive heat can lead to the degradation of your reactants or products.

  • Strong Acid Catalysts: Highly concentrated strong acids like sulfuric acid can cause charring.

Preventative Measures:

  • Lower the reaction temperature.

  • Use a milder catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15).[3]

  • Ensure all glassware and reactants are clean and free of impurities.[3]

Q3: My heterogeneous catalyst seems to have lost its activity after a few runs. What could be the cause and can it be regenerated?

A3: Catalyst deactivation is a common issue with heterogeneous catalysts. The primary causes include:

  • Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[3]

  • Leaching: The active catalytic sites may detach from the support and dissolve into the reaction mixture.

  • Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites. Water is a common poison for solid acid catalysts.

Regeneration:

  • For coking: The catalyst can often be regenerated by controlled calcination (heating in air or oxygen) to burn off the carbon deposits.[5]

  • For ion-exchange resins like Amberlyst-15: Washing with an acid solution (e.g., 1 N HCl) can replenish the H+ ions, followed by washing with a solvent like methanol (B129727) and drying.[6][7]

Amidation Reactions

Q1: My direct amidation reaction is slow and gives a low yield. What are the key factors to consider?

A1: Similar to esterification, water removal is critical for driving the reaction towards the amide product.[2] Other factors include:

  • Catalyst Choice: The choice of catalyst is crucial. Boron-based catalysts (e.g., boric acid, boronic acids) and metal-based catalysts (e.g., ZrCl₄, Nb₂O₅) are effective for direct amidation.[2][8][9]

  • Reaction Temperature: Direct thermal condensation of carboxylic acids and amines without a catalyst typically requires high temperatures (>160 °C). Catalysts allow for milder conditions.[2]

  • Amine Basicity: The basicity of the amine can influence catalyst activity. Some catalysts may be more tolerant to basic conditions than others. For instance, Nb₂O₅ has been shown to be more base-tolerant than ZrCl₄.[8]

Q2: I am observing side reactions in my amidation. How can I minimize them?

A2: Side reactions in amidation can include the formation of byproducts from the coupling agent (if used) or degradation of starting materials.

  • For reactions using coupling agents: Ensure the dropwise addition of the amine after pre-activating the carboxylic acid to minimize side reactions involving the coupling agent itself.[10]

  • Direct Amidation: To avoid byproducts from stoichiometric activating agents, direct catalytic amidation is a greener alternative.[11] Water is the only stoichiometric byproduct.[2]

Q3: How can I avoid racemization when using chiral amino acids in amidation?

A3: Racemization can be a significant issue when coupling chiral carboxylic acids or amines.

  • Catalyst Selection: Certain catalysts, like those based on zirconium (e.g., ZrCl₄), have been shown to conserve the enantiopurity of chiral starting materials under mild reaction conditions.[12][13] Boron-based reagents like B(OCH₂CF₃)₃ have also been reported to result in very low levels of racemization.[14]

  • Mild Conditions: Using milder reaction conditions (e.g., lower temperatures) can help to minimize racemization.

Data Presentation

Table 1: Comparison of Catalysts for Butanoic Acid Esterification
CatalystTypeAlcoholTemperature (°C)Conversion/Yield (%)Time (h)Reference(s)
Sulfuric Acid (H₂SO₄)Homogeneousn-ButanolHighHigh-[3]
Amberlyst-15HeterogeneousEthanol (B145695)55-75~60-802-8[3][15]
Dowex 50Wx8-400Heterogeneousn-Butanol100-110>952-4[13]
Sulfated ZirconiaHeterogeneousn-Butanol-Moderate-[3]
H-USY-20 (Zeolite)Heterogeneousn-Butanol-Moderate-[3]
Table 2: Comparison of Catalysts for Direct Amidation of Carboxylic Acids
CatalystTypeAmineTemperature (°C)Yield (%)Time (h)Reference(s)
Zirconium(IV) chloride (ZrCl₄)HomogeneousVarious70 - reflux62-994-48[12][13]
Niobium(V) oxide (Nb₂O₅)HeterogeneousAniline180856[8]
Boric AcidHomogeneousVariousReflux45-9516-24[5]
B(OCH₂CF₃)₃HomogeneousVarious80-10070-955-24[14][16]
Silica (B1680970) GelHeterogeneousVariousMicrowave70-900.25-0.5[17]

Experimental Protocols

Protocol 1: Esterification of Butanoic Acid with Ethanol using Amberlyst-15

This protocol describes a general procedure for the synthesis of ethyl butanoate using a heterogeneous acid catalyst.[3][15]

Materials:

Apparatus:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Catalyst Preparation: If required, wash the Amberlyst-15 resin with methanol and then deionized water. Dry it in a vacuum oven at a temperature below 120°C overnight.[1]

  • Reaction Setup: To the three-necked flask, add butanoic acid and a molar excess of ethanol (e.g., a 1:10 molar ratio of acid to alcohol). Dioxane can be used as a solvent.[3][15]

  • Catalyst Addition: Add the pre-dried Amberlyst-15 catalyst to the reaction mixture (e.g., a catalyst loading of ~73 kg/m ³).[3][15]

  • Reaction: Assemble the reflux condenser and thermometer. Heat the mixture to the desired temperature (e.g., 55-75°C) with vigorous stirring.[3][15]

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture and titrate with a standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of unreacted butanoic acid and thus calculate the conversion.[3]

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The heterogeneous catalyst can be recovered by simple filtration. The product, ethyl butanoate, can then be purified from the filtrate, typically by distillation.

  • Catalyst Regeneration: The recovered Amberlyst-15 can be washed with methanol, treated with 1 N HCl to replenish the acidic sites, washed again with DI water until neutral, and then dried for reuse.[6][7]

Protocol 2: Direct Amidation of a Carboxylic Acid with an Amine using Zirconium(IV) Chloride (ZrCl₄)

This protocol is adapted from a procedure in Organic Syntheses and describes a direct amide coupling.[12][13]

Materials:

  • Carboxylic acid (e.g., Boc-L-Pro-OH)

  • Amine (e.g., Benzylamine)

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 4 Å Molecular Sieves (activated)

Apparatus:

  • Oven-dried round-bottom flask with a stopcock

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for transfer of anhydrous solvent and reagents

Procedure:

  • Preparation: Activate 4 Å molecular sieves by oven-drying at 140°C for 48 hours, then flame-drying under vacuum. Allow to cool under an inert atmosphere.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid, activated molecular sieves, and a stir bar.

  • Reagent Addition: Add anhydrous THF via syringe. Stir the suspension and then add the amine, followed by ZrCl₄ (handle quickly in air as it is moisture-sensitive).

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere. The reaction time can vary from 4 to 48 hours, depending on the substrates.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of silica gel to remove the catalyst and molecular sieves.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Catalyst Selection Logic

CatalystSelection start Start: Synthesize Butanoic Acid Derivative derivative_type Ester or Amide? start->derivative_type ester_catalyst Esterification Catalyst Selection derivative_type->ester_catalyst Ester amide_catalyst Amidation Catalyst Selection derivative_type->amide_catalyst Amide ester_separation Ease of Separation? ester_catalyst->ester_separation amide_sensitivity Substrate Sensitivity? amide_catalyst->amide_sensitivity homogeneous_ester Homogeneous Catalyst (e.g., H₂SO₄) - High activity - Difficult to separate ester_separation->homogeneous_ester Not Critical heterogeneous_ester Heterogeneous Catalyst (e.g., Amberlyst-15) - Easy to separate & recycle - Potentially lower activity ester_separation->heterogeneous_ester Critical mild_amide Mild Catalyst (e.g., Boronic Acid, ZrCl₄) - Good for sensitive functional groups - Avoids racemization amide_sensitivity->mild_amide High robust_amide Robust Catalyst (e.g., Nb₂O₅) - High temperature - Good for less reactive substrates amide_sensitivity->robust_amide Low ExperimentalWorkflow start Start reagents 1. Charge Reactants (Butanoic Acid, Alcohol/Amine) start->reagents catalyst 2. Add Catalyst reagents->catalyst reaction 3. Heat to Reaction Temperature (with stirring) catalyst->reaction monitoring 4. Monitor Reaction Progress (TLC, GC, Titration) reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No workup 5. Cooldown & Catalyst Removal completion->workup Yes purification 6. Product Purification (Distillation/Chromatography) workup->purification end End Product purification->end TroubleshootingYield start Low Yield Observed check_water Check for Water Esterification is reversible. Water drives equilibrium to reactants. start->check_water check_catalyst Check Catalyst Activity Is the catalyst active? Is loading sufficient? start->check_catalyst check_temp Check Temperature Is the temperature optimal? Too low: slow rate. Too high: decomposition. start->check_temp solution_water Remove Water (Dean-Stark, Mol. Sieves) check_water->solution_water solution_catalyst Increase Catalyst Loading or Change Catalyst check_catalyst->solution_catalyst solution_temp Optimize Temperature check_temp->solution_temp

References

mitigating ester hydrolysis during 4-(Methyl(phenyl)amino)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Methyl(phenyl)amino)butanoic acid. The primary focus is on mitigating the unwanted hydrolysis of the ester intermediate, ethyl 4-(methyl(phenyl)amino)butanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the N-alkylation of N-methylaniline with a 4-halobutanoate ester, typically ethyl 4-bromobutanoate, to form the intermediate ethyl 4-(methyl(phenyl)amino)butanoate. The second step is the deliberate hydrolysis (saponification) of this ester intermediate to yield the final carboxylic acid product.

Q2: What is ester hydrolysis and why is it a problem during the N-alkylation step?

A2: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[1][2][3] In the context of this synthesis, if the ester intermediate, ethyl 4-(methyl(phenyl)amino)butanoate, is unintentionally hydrolyzed during the N-alkylation reaction, it results in the formation of this compound as a byproduct. This reduces the yield of the desired ester intermediate and complicates its purification. The primary cause is often the presence of water in combination with basic conditions required for the N-alkylation.[4][5]

Q3: What are the key factors that promote unwanted ester hydrolysis during the N-alkylation of N-methylaniline?

A3: Several factors can contribute to premature ester hydrolysis:

  • Presence of Water: Moisture in the reactants or solvent can lead to hydrolysis, especially under basic conditions.[6]

  • Basic Conditions: The N-alkylation is often carried out in the presence of a base to neutralize the hydrobromic acid formed. If a strong base like sodium hydroxide (B78521) is used in an aqueous environment, it can readily saponify the ester.[3][4]

  • Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis.

  • Reaction Time: Prolonged reaction times increase the exposure of the ester to conditions that may favor hydrolysis.

Troubleshooting Guide

Problem 1: Low yield of ethyl 4-(methyl(phenyl)amino)butanoate and significant formation of the carboxylic acid byproduct.

Potential Cause Troubleshooting Step Rationale
Presence of water in the reaction mixture.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store hygroscopic materials in a desiccator.Minimizing exposure to moisture reduces the likelihood of ester hydrolysis, which is often water-dependent.[6]
Use of a strong, aqueous base (e.g., NaOH, KOH).Replace aqueous bases with non-nucleophilic, anhydrous bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃).Anhydrous inorganic bases or hindered organic bases can effectively scavenge the acid byproduct without promoting significant ester hydrolysis.
The reaction solvent promotes hydrolysis.Switch from protic solvents (e.g., ethanol, methanol) to aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), or toluene.Aprotic solvents do not participate in hydrolysis and can reduce the solubility of water, thereby disfavoring the side reaction.
High reaction temperature.Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC.Lowering the temperature can slow down the rate of the undesired hydrolysis reaction more significantly than the N-alkylation.

Problem 2: The N-alkylation reaction is slow or does not proceed to completion.

Potential Cause Troubleshooting Step Rationale
Insufficient reactivity of the alkylating agent.Consider using ethyl 4-iodobutanoate instead of ethyl 4-bromobutanoate.The carbon-iodine bond is weaker and more easily cleaved, making the iodo-ester a more reactive electrophile.
Steric hindrance.This is generally not a significant issue with N-methylaniline, but ensure the reaction is adequately stirred and heated if necessary to overcome any kinetic barriers.Proper mixing and sufficient thermal energy are crucial for reaction kinetics.
Ineffective base.If using a weak base like K₂CO₃, ensure it is finely powdered to maximize surface area. Alternatively, a slightly stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed in an aprotic solvent.The base must be strong enough to effectively neutralize the acid generated, which can otherwise protonate the N-methylaniline, rendering it non-nucleophilic.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 4-(Methyl(phenyl)amino)butanoate (Mitigating Hydrolysis)

This protocol is designed to minimize premature ester hydrolysis.

Materials:

  • N-methylaniline

  • Ethyl 4-bromobutanoate

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add N-methylaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and rinse the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 4-(methyl(phenyl)amino)butanoate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Parameter Condition Rationale
Base Anhydrous K₂CO₃Minimizes the presence of water to prevent saponification.
Solvent Anhydrous AcetonitrileAprotic solvent that does not promote hydrolysis.
Temperature 60-70 °CProvides sufficient energy for N-alkylation without significantly accelerating hydrolysis.
Work-up Aqueous work-up is minimized to a brine wash.Reduces contact time with water.
Key Experiment 2: Hydrolysis of Ethyl 4-(Methyl(phenyl)amino)butanoate

This protocol is for the intentional conversion of the ester to the final carboxylic acid.

Materials:

  • Ethyl 4-(methyl(phenyl)amino)butanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 4-(methyl(phenyl)amino)butanoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Parameter Condition Rationale
Base Lithium HydroxideA strong base that effectively and irreversibly hydrolyzes the ester.[4]
Solvent THF/WaterA common solvent system for saponification, ensuring solubility of both the ester and the hydroxide salt.
Work-up AcidificationProtonates the carboxylate salt to yield the final carboxylic acid product.

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Unwanted Side Reaction NMA N-Methylaniline Ester Ethyl 4-(methyl(phenyl)amino)butanoate NMA->Ester  + E4BB Ethyl 4-bromobutanoate E4BB->Ester Acid This compound Ester->Acid LiOH, H2O/THF Byproduct Carboxylic Acid Byproduct Ester->Byproduct H2O, Base

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Ester Intermediate? Check_Water Check for Water/Moisture (Solvents, Reagents, Glassware) Start->Check_Water Yes Check_Base Evaluate Base (Aqueous vs. Anhydrous) Start->Check_Base Yes Check_Solvent Assess Solvent (Protic vs. Aprotic) Start->Check_Solvent Yes Implement_Anhydrous Use Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Check_Water->Implement_Anhydrous Switch_Base Switch to Anhydrous Base (e.g., K2CO3, NEt3) Check_Base->Switch_Base Switch_Solvent Change to Aprotic Solvent (e.g., ACN, DMF) Check_Solvent->Switch_Solvent Success Improved Yield Implement_Anhydrous->Success Switch_Base->Success Switch_Solvent->Success

Caption: Troubleshooting workflow for low ester yield.

References

Validation & Comparative

A Comparative Guide to the Biological Validation of 4-(N-methylanilino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for the biological validation of 4-(N-methylanilino)butanoic acid, a novel chemical entity with limited currently available biological data. Due to the structural similarity of its core butanoic acid scaffold to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, this document outlines a hypothetical validation workflow. This workflow is designed to investigate its potential as a modulator of GABAergic signaling. We present a series of proposed experiments, from initial in vitro screening to in vivo efficacy and preliminary safety assessments. This guide also offers a comparative analysis with known GABAergic modulators, providing context for the potential outcomes of the proposed experimental plan. Detailed experimental protocols and visualizations are included to aid in the design and execution of a comprehensive biological evaluation of this and other novel compounds.

Introduction

4-(N-methylanilino)butanoic acid is a small molecule whose biological effects have not yet been extensively characterized. Its chemical structure, featuring a butanoic acid backbone, suggests a potential interaction with pathways modulated by endogenous molecules with similar structures, most notably GABA. The addition of an N-methylanilino group may confer unique pharmacological properties, such as altered receptor affinity, selectivity, or blood-brain barrier permeability, compared to GABA or its simple derivatives.

This guide proposes a systematic approach to validate the biological effects of 4-(N-methylanilino)butanoic acid, with a focus on its potential as a GABAergic modulator. The outlined workflow is intended to serve as a roadmap for researchers, providing key experimental protocols and data presentation formats to facilitate a thorough and objective evaluation.

Proposed Experimental Workflow for Biological Validation

The biological validation of a novel compound like 4-(N-methylanilino)butanoic acid can be systematically approached through a multi-tiered process. This process begins with computational and in vitro assessments, progresses to cell-based assays, and culminates in in vivo studies to determine efficacy and safety.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Evaluation a Computational Modeling (Docking Studies) b Receptor Binding Assays (GABA-A & GABA-B Receptors) a->b c Enzyme Inhibition Assays (GABA Transaminase) b->c d Cell Viability & Cytotoxicity Assays c->d e Functional Assays (e.g., Electrophysiology) d->e f Pharmacokinetic Studies (ADME) e->f g Animal Models of Disease (e.g., Epilepsy, Anxiety) f->g h Preliminary Toxicology g->h

Caption: Proposed experimental workflow for the biological validation of 4-(N-methylanilino)butanoic acid.

Comparative Data Analysis

To provide a benchmark for the potential biological activity of 4-(N-methylanilino)butanoic acid, the following tables present hypothetical comparative data against well-characterized GABAergic modulators.

Table 1: Comparative In Vitro Activity
CompoundGABA-A Receptor Binding (Ki, nM)GABA-B Receptor Binding (Ki, nM)GABA Transaminase Inhibition (IC50, µM)
4-(N-methylanilino)butanoic acid (Hypothetical) 50>10,000150
GABA (Endogenous Ligand)100 (orthosteric site)50 (orthosteric site)Not an inhibitor
Diazepam (Positive Allosteric Modulator)5 (allosteric site)No activityNot an inhibitor
Baclofen (GABA-B Agonist)No activity100Not an inhibitor
Vigabatrin (GABA-T Inhibitor)No activityNo activity10
Table 2: Comparative In Vivo Efficacy in a Rodent Model of Epilepsy
CompoundRoute of AdministrationEffective Dose (ED50, mg/kg)Maximal Seizure Protection (%)Therapeutic Index (TD50/ED50)
4-(N-methylanilino)butanoic acid (Hypothetical) Intraperitoneal258510
DiazepamIntraperitoneal0.510020
VigabatrinOral100905
Vehicle ControlIntraperitonealN/A0N/A

Signaling Pathway Analysis

Based on the structural similarity to GABA, a primary hypothesis is that 4-(N-methylanilino)butanoic acid may modulate GABAergic signaling. The following diagram illustrates the canonical GABA-A receptor signaling pathway, a potential target for this compound.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba gaba_r GABA-A Receptor gaba->gaba_r Binds to cl_channel Cl- Channel gaba_r->cl_channel hyperpolarization Hyperpolarization cl_channel->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition compound 4-(N-methylanilino)butanoic acid (Hypothesized Modulator) compound->gaba_r Potentiates?

Caption: Hypothesized modulation of the GABA-A receptor signaling pathway by 4-(N-methylanilino)butanoic acid.

Detailed Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of 4-(N-methylanilino)butanoic acid to the GABA-A receptor.

Materials:

  • Rat cortical membranes

  • [3H]Muscimol (radioligand)

  • 4-(N-methylanilino)butanoic acid

  • GABA (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of 4-(N-methylanilino)butanoic acid.

  • In a 96-well plate, add rat cortical membranes, [3H]Muscimol, and either buffer, unlabeled GABA (for non-specific binding), or the test compound.

  • Incubate at 4°C for 60 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki value for the test compound.[1][2][3][4]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of 4-(N-methylanilino)butanoic acid on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • 4-(N-methylanilino)butanoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-(N-methylanilino)butanoic acid for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.[5][6][7]

In Vivo Anticonvulsant Activity (Pentylenetetrazol-induced Seizure Model)

Objective: To evaluate the in vivo efficacy of 4-(N-methylanilino)butanoic acid in a rodent model of generalized seizures.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • 4-(N-methylanilino)butanoic acid

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Syringes and needles for injection

Procedure:

  • Administer 4-(N-methylanilino)butanoic acid or vehicle via the desired route (e.g., intraperitoneally) at various doses.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observe the mice for 30 minutes for the presence of clonic seizures.

  • Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

  • Determine the ED50 of the compound.[8][9]

Conclusion

While direct biological data for 4-(N-methylanilino)butanoic acid is currently lacking, its chemical structure provides a strong rationale for investigating its effects on the GABAergic system. The experimental workflow and comparative data presented in this guide offer a comprehensive framework for the systematic validation of its biological activity. The successful execution of these studies will elucidate the pharmacological profile of this novel compound and determine its potential as a therapeutic agent for neurological disorders. Researchers are encouraged to adapt and expand upon these protocols to fully characterize the biological effects of 4-(N-methylanilino)butanoic acid.

References

A Comparative Guide to GABA-B Receptor Ligands: Evaluating 4-(Methyl(phenyl)amino)butanoic acid in the Context of Established Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ligands targeting the GABA-B receptor, a critical G-protein coupled receptor (GPCR) in the central nervous system. While direct experimental data for 4-(Methyl(phenyl)amino)butanoic acid is not available in peer-reviewed literature, this document outlines the established landscape of GABA-B receptor pharmacology and provides the necessary experimental frameworks for its evaluation. We will compare its structural features to well-characterized ligands and detail the methodologies required to ascertain its pharmacological profile.

Introduction to the GABA-B Receptor

The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a metabotropic receptor that plays a crucial role in modulating neuronal excitability.[1][2][3] Unlike the ionotropic GABA-A receptors, GABA-B receptors mediate slow and prolonged inhibitory signals.[3] These receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, both of which are necessary for function.[2] The GABA-B1 subunit is responsible for binding to endogenous GABA and other orthosteric ligands, while the GABA-B2 subunit is coupled to intracellular G-proteins.[2]

Activation of the GABA-B receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, which in turn suppresses neurotransmitter release.[3] Given their widespread distribution and significant role in neuronal inhibition, GABA-B receptors are a key target for therapeutic agents aimed at treating conditions such as muscle spasticity, anxiety, and addiction.[2][4]

GABA-B Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the activation of the GABA-B receptor.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_Protein G-Protein (αi/o, βγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Converts Ca_ion Ca_Channel->Ca_ion Influx blocked K_ion K_Channel->K_ion Efflux Ligand GABA or Agonist (e.g., Baclofen) Ligand->GABAB_R Binds ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization, Reduced Neurotransmitter Release) cAMP->Neuronal_Inhibition Reduced levels contribute to Ca_ion->Neuronal_Inhibition K_ion->Neuronal_Inhibition Binding_Assay_Workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with: - Radioligand ([³H]-GABA) - Test Compound - Control prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki calculation) count->analyze end End analyze->end

References

structure-activity relationship (SAR) studies of 4-(amino)butanoic acid analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Guide to the Structure-Activity Relationships of 4-(Amino)butanoic Acid Analogues

This guide provides a detailed comparison of 4-(amino)butanoic acid (GABA) analogues, focusing on their structure-activity relationships (SAR). It is intended for researchers, scientists, and professionals in drug development, offering insights into the structural modifications that influence the pharmacological properties of these compounds at GABA receptors.

Introduction to GABA and its Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its signaling is mediated by three main classes of receptors: GABA-A, GABA-B, and GABA-C. GABA-A and GABA-C receptors are ionotropic ligand-gated chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors that produce slower and more prolonged inhibitory responses.[3][4] The structural diversity of GABA receptor subunits provides a basis for the development of selective ligands that can modulate specific aspects of GABAergic neurotransmission.[5][6]

GABAergic Signaling Pathway

The following diagram illustrates the canonical GABAergic signaling pathway, highlighting the points of action for various GABA analogues.

GABA_Signaling_Pathway GABAergic Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_synapse GABA_synapse GAT1 GAT1 Transporter GABA_A GABA-A Receptor (Ionotropic) Cl_ion Cl- Influx GABA_A->Cl_ion Opens Channel GABA_B GABA-B Receptor (Metabotropic) K_ion K+ Efflux GABA_B->K_ion Activates Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization GABA_synapse->GAT1 Reuptake GABA_synapse->GABA_A Binds GABA_synapse->GABA_B Binds Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Brain Tissue Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Wash Membranes Centrifugation2->Washing Incubation Incubate Membranes with [3H]muscimol & Test Compound Washing->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Calculation Calculate Specific Binding Scintillation->Calculation Regression Non-linear Regression (IC50) Calculation->Regression ChengPrusoff Cheng-Prusoff Equation (Ki) Regression->ChengPrusoff

References

A Comparative Guide to the Synthetic Routes of 4-(Methyl(phenyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 4-(Methyl(phenyl)amino)butanoic acid, a valuable intermediate in pharmaceutical synthesis. The routes detailed are:

  • Route 1: Alkylation of N-methylaniline with a 4-halobutanoate ester followed by hydrolysis. This classic approach involves the direct formation of the carbon-nitrogen bond through nucleophilic substitution.

  • Route 2: Michael Addition of N-methylaniline to an acrylate (B77674) ester followed by hydrolysis. This method utilizes a conjugate addition reaction, offering an alternative strategy for constructing the target molecule.

Below, we present a detailed analysis of each route, including experimental protocols, quantitative data, and a visual representation of the comparative workflow.

Data Presentation

ParameterRoute 1: AlkylationRoute 2: Michael Addition & Hydrolysis
Starting Materials N-methylaniline, Ethyl 4-bromobutanoateN-methylaniline, Ethyl acrylate
Key Intermediates Ethyl 4-(methyl(phenyl)amino)butanoateEthyl 3-(methyl(phenyl)amino)propanoate
Overall Yield Moderate to GoodGood to High
Reaction Time Several hours to overnightSeveral hours
Reaction Conditions Elevated temperature, basic conditionsRoom temperature to mild heating
Purification Column chromatography, distillationColumn chromatography, extraction
Key Advantages Direct C-N bond formationMilder reaction conditions
Key Disadvantages Potential for over-alkylation, use of haloalkanesTwo-step process (addition then hydrolysis)

Experimental Protocols

Route 1: Alkylation of N-methylaniline

Step 1: Synthesis of Ethyl 4-(methyl(phenyl)amino)butanoate

  • Materials: N-methylaniline, Ethyl 4-bromobutanoate, Sodium carbonate (Na₂CO₃), Acetonitrile (CH₃CN).

  • Procedure: To a solution of N-methylaniline (1.0 eq) in acetonitrile, add sodium carbonate (1.5 eq) and ethyl 4-bromobutanoate (1.2 eq). The reaction mixture is then heated to reflux (approximately 82°C) and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure to yield the crude ethyl 4-(methyl(phenyl)amino)butanoate, which can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of Ethyl 4-(methyl(phenyl)amino)butanoate

  • Materials: Ethyl 4-(methyl(phenyl)amino)butanoate, Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Water, Hydrochloric acid (HCl).

  • Procedure: The purified ethyl 4-(methyl(phenyl)amino)butanoate (1.0 eq) is dissolved in a mixture of ethanol and water. A solution of sodium hydroxide (2.0 eq) in water is added, and the mixture is heated to reflux for 2-4 hours. After the hydrolysis is complete (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 4-5 with hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Michael Addition of N-methylaniline and Hydrolysis

Step 1: Synthesis of Ethyl 3-(methyl(phenyl)amino)propanoate

  • Materials: N-methylaniline, Ethyl acrylate.

  • Procedure: N-methylaniline (1.0 eq) and ethyl acrylate (1.1 eq) are mixed together, and the reaction can be carried out neat or in a suitable solvent like ethanol. The mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC. After completion, the excess ethyl acrylate and N-methylaniline can be removed by vacuum distillation to give the crude product, which can be further purified by column chromatography.

Step 2: Hydrolysis of Ethyl 3-(methyl(phenyl)amino)propanoate

  • Materials: Ethyl 3-(methyl(phenyl)amino)propanoate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure: The purified ethyl 3-(methyl(phenyl)amino)propanoate (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 4-8 hours. Upon completion of the hydrolysis (monitored by TLC), the THF is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled and acidified with HCl to precipitate the product, this compound. The solid is collected by filtration, washed with cold water, and dried.

Mandatory Visualization

G Comparison of Synthetic Routes to this compound cluster_0 Starting Materials cluster_1 Route 1: Alkylation cluster_2 Route 2: Michael Addition cluster_3 Final Product SM1 N-methylaniline R1_Step1 Alkylation (Na2CO3, CH3CN, Reflux) SM1->R1_Step1 R2_Step1 Michael Addition (Neat or EtOH, RT) SM1->R2_Step1 SM2 Ethyl 4-bromobutanoate SM2->R1_Step1 SM3 Ethyl acrylate SM3->R2_Step1 R1_Intermediate Ethyl 4-(methyl(phenyl)amino)butanoate R1_Step1->R1_Intermediate R1_Step2 Hydrolysis (NaOH, EtOH/H2O, Reflux) R1_Intermediate->R1_Step2 FinalProduct This compound R1_Step2->FinalProduct R2_Intermediate Ethyl 3-(methyl(phenyl)amino)propanoate R2_Step1->R2_Intermediate R2_Step2 Hydrolysis (LiOH, THF/H2O, RT) R2_Intermediate->R2_Step2 R2_Step2->FinalProduct

Caption: A workflow diagram comparing the Alkylation and Michael Addition routes for the synthesis of this compound.

Disclaimer: The provided experimental protocols are intended as a general guide. Researchers should consult original literature and perform appropriate safety assessments before conducting any chemical synthesis. The yields and reaction times are indicative and may vary depending on the specific experimental conditions and scale.

A Comparative Guide to the In Vivo Efficacy of Phenibut and 4-(Methyl(phenyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of phenibut and 4-(Methyl(phenyl)amino)butanoic acid. While extensive data is available for phenibut, a GABA analogue with known anxiolytic and nootropic effects, publicly accessible research on the in vivo activity of this compound is currently unavailable. This document summarizes the existing data for phenibut and outlines a potential experimental framework for a comparative analysis of the two compounds.

Introduction

Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1][2] It is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is recognized for its anxiolytic and cognition-enhancing properties.[1][2] In contrast, this compound is a distinct chemical entity for which, to date, no in vivo efficacy data has been published in peer-reviewed literature. This guide will therefore focus on the established pharmacological profile of phenibut and propose methodologies for the future evaluation and comparison of this compound.

Pharmacological Profile of Phenibut

Phenibut's primary mechanism of action is as a GABA-B receptor agonist.[1][2][3] The presence of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.[4] At higher concentrations, it may also exhibit some activity at GABA-A receptors.[1][2] Additionally, some studies suggest that phenibut can stimulate dopamine (B1211576) receptors and antagonize β-phenethylamine.[1][2]

Quantitative Efficacy Data for Phenibut

The following table summarizes key quantitative data regarding the in vivo efficacy and receptor binding of phenibut, compiled from various studies.

ParameterValueSpeciesExperimental ModelReference
Anxiolytic Activity
Effective Dose (Elevated Plus Maze)10 - 25 mg/kg (i.p.)RodentsElevated Plus Maze[5]
Receptor Binding Affinity
GABA-B Receptor (IC50)30-68 fold lower than baclofenRat BrainReceptor Binding Assay[3]
α2δ subunit-containing VDCCs (Ki)(R)-phenibut: 23 µM, (S)-phenibut: 39 µMRat BrainReceptor Binding Assay[3]
Pharmacokinetics
Half-life5.3 hoursHumansClinical Study[4]

Proposed Experimental Protocols for a Comparative Study

To ascertain the in vivo efficacy of this compound and compare it to phenibut, a series of standardized preclinical assays are recommended. These protocols are designed to evaluate potential anxiolytic, sedative, and nootropic effects.

Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic potential of the test compounds.

Methodology:

  • Subjects: Male Wistar rats or C57BL/6 mice.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open and two enclosed arms.

  • Procedure:

    • Administer vehicle, phenibut (e.g., 10, 25, 50 mg/kg), or this compound (dose range to be determined by initial dose-finding studies) via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes using a video tracking system.

  • Primary Endpoints:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess for general locomotor effects).

Evaluation of Sedative Properties: Open Field Test (OFT)

Objective: To assess the effects of the compounds on locomotor activity and exploratory behavior, which can indicate sedative or stimulant properties.

Methodology:

  • Subjects: Male Wistar rats or C57BL/6 mice.

  • Apparatus: A square arena with walls to prevent escape, equipped with automated activity monitoring systems.

  • Procedure:

    • Administer vehicle, phenibut, or this compound at various doses.

    • Following the pre-treatment period, place the animal in the center of the open field.

    • Record activity for a specified duration (e.g., 15-30 minutes).

  • Primary Endpoints:

    • Total distance traveled.

    • Time spent in the center of the arena versus the periphery.

    • Rearing frequency.

Assessment of Nootropic Effects: Novel Object Recognition (NOR) Test

Objective: To evaluate the impact of the compounds on learning and memory.

Methodology:

  • Subjects: Male Wistar rats or C57BL/6 mice.

  • Apparatus: An open field arena and two sets of identical, and one novel, objects.

  • Procedure:

    • Habituation: Allow the animal to explore the empty arena.

    • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time. Administer the test compound or vehicle before this phase.

    • Testing (Test) Phase: After a retention interval (e.g., 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

  • Primary Endpoint:

    • Discrimination Index: The ratio of time spent exploring the novel object compared to the familiar object.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway of phenibut and a proposed experimental workflow for the comparative in vivo efficacy studies.

GABAb_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenibut Phenibut GABA-B Receptor GABA-B Receptor Phenibut->GABA-B Receptor Binds to G-protein G-protein GABA-B Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel G-protein->Ca2+ Channel Inhibits K+ Channel K+ Channel G-protein->K+ Channel Activates cAMP cAMP Adenylyl Cyclase->cAMP Reduces conversion Reduced Neuronal Excitability Reduced Neuronal Excitability Ca2+ Channel->Reduced Neuronal Excitability Decreased Ca2+ influx K+ Channel->Reduced Neuronal Excitability Increased K+ efflux (Hyperpolarization) ATP ATP ATP->Adenylyl Cyclase

Caption: Signaling pathway of Phenibut via the GABA-B receptor.

Experimental_Workflow cluster_preparation Preparation cluster_testing In Vivo Testing cluster_analysis Data Analysis Compound_Acquisition Acquire/Synthesize Phenibut and This compound Dose_Formulation Formulate Doses Compound_Acquisition->Dose_Formulation Dosing Administer Compounds (i.p. or p.o.) Dose_Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Behavioral_Assays Behavioral Assays Dosing->Behavioral_Assays EPM Elevated Plus Maze (Anxiety) Behavioral_Assays->EPM OFT Open Field Test (Locomotion/Sedation) Behavioral_Assays->OFT NOR Novel Object Recognition (Memory) Behavioral_Assays->NOR Data_Collection Collect and Quantify Behavioral Data EPM->Data_Collection OFT->Data_Collection NOR->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Comparison Compare Efficacy and Potency Statistical_Analysis->Results_Comparison

Caption: Proposed experimental workflow for comparative in vivo efficacy.

Conclusion

Phenibut is a well-characterized compound with demonstrated in vivo anxiolytic and nootropic effects, primarily mediated through its action as a GABA-B receptor agonist. In stark contrast, there is a significant lack of publicly available scientific literature on the in vivo efficacy of this compound. The experimental protocols detailed in this guide provide a robust framework for future research to elucidate the pharmacological profile of this compound and enable a direct and meaningful comparison with phenibut. Such studies are essential for understanding its potential therapeutic applications and relative potency.

References

A Comparative Benchmarking Guide: 4-(N-methylanilino)butanoic Acid Against Established Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative neurological compound 4-(N-methylanilino)butanoic acid against a panel of established neurological drugs: Diazepam, Phenobarbital (B1680315), Gabapentin (B195806), and Pregabalin (B1679071). Due to the limited publicly available data on 4-(N-methylanilino)butanoic acid, its profile is presented as a putative mechanism based on its structural similarity to γ-aminobutyric acid (GABA) and known structure-activity relationships of GABA analogs. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound, highlighting the experimental pathways for its evaluation.

Section 1: Comparative Analysis of Neurological Drugs

This section outlines the mechanisms of action, clinical applications, and key efficacy data for the selected drugs.

Table 1: Mechanism of Action and Therapeutic Indications

Compound Putative/Established Mechanism of Action Primary Therapeutic Indications
4-(N-methylanilino)butanoic acid Putative: Positive allosteric modulator of the GABA-A receptor. The N-methyl and N-anilino substitutions may influence subtype selectivity and potency.Hypothetical: Anxiety disorders, epilepsy, sleep disorders.
Diazepam Positive allosteric modulator of the GABA-A receptor, increasing the frequency of chloride channel opening.[1][2][3]Anxiety disorders, seizures, muscle spasms, alcohol withdrawal syndrome.[4]
Phenobarbital Positive allosteric modulator of the GABA-A receptor, increasing the duration of chloride channel opening.[5][6] May also inhibit glutamate (B1630785) receptors.[7]Seizure disorders (except absence seizures), sedation.[7][8]
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[9][10]Neuropathic pain, partial seizures.
Pregabalin Binds to the α2δ subunit of presynaptic voltage-gated calcium channels, modulating the release of excitatory neurotransmitters like glutamate and substance P.[11][12]Neuropathic pain, fibromyalgia, partial-onset seizures.[11]

Table 2: Comparative Efficacy Data

Compound Indication Efficacy Endpoint Key Clinical Findings
4-(N-methylanilino)butanoic acid --No clinical data available.
Diazepam Generalized Anxiety DisorderReduction in Hamilton Anxiety Scale (HAM-A) scoreA meta-analysis showed diazepam to be significantly more effective than placebo (relative risk 1.35).[13][14] Doses of 12-18 mg/day for at least 2 weeks were found to be maximally effective.[13][14]
Phenobarbital Epilepsy≥50% reduction in seizure frequencyIn a 10-year follow-up study, 75.2% of patients achieved at least a 50% reduction in seizure frequency in the first year, with 53.7% becoming seizure-free.[15] Another study in children with refractory seizures showed a 63.6% effectiveness rate ( >50% seizure reduction).[16]
Gabapentin Neuropathic PainReduction in pain score (e.g., Numerical Pain Rating Scale - NPRS)A study on patients with diabetic neuropathy showed a 21% improvement in pain scores compared to 14% with placebo.[17] Monotherapy with 300 mg gabapentin resulted in a 7-point reduction on the NPRS after 4-12 weeks in another study.[18]
Pregabalin Neuropathic Pain≥30% or ≥50% reduction in pain scoreFor postherpetic neuralgia, 62% of patients on 600 mg/day pregabalin achieved ≥30% pain reduction versus 24% on placebo.[8] In painful diabetic peripheral neuropathy, 47% of patients on 600 mg/day achieved a ≥50% pain reduction compared to 22% on placebo.[19]

Section 2: Experimental Protocols for Benchmarking

To empirically determine the pharmacological profile of 4-(N-methylanilino)butanoic acid, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

2.1.1 GABA-A Receptor Binding Assay

  • Objective: To determine the binding affinity of 4-(N-methylanilino)butanoic acid to the GABA-A receptor.

  • Methodology:

    • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex. Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge to pellet nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.

    • Binding Reaction: In a 96-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site), and varying concentrations of 4-(N-methylanilino)butanoic acid.

    • Incubation: Incubate the mixture at 0-4°C for 60-90 minutes to reach binding equilibrium.

    • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding and plot it against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[20]

2.1.2 Patch-Clamp Electrophysiology

  • Objective: To characterize the functional effects of 4-(N-methylanilino)butanoic acid on GABA-A receptor-mediated currents.

  • Methodology:

    • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing recombinant human GABA-A receptor subunits or cultured primary neurons.

    • Recording Setup: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Use borosilicate glass pipettes with a resistance of 3-7 MΩ filled with an internal solution.

    • Experimental Procedure: Hold the cell at a membrane potential of -70 mV. Apply GABA at its EC20 concentration to elicit a baseline current. Co-apply varying concentrations of 4-(N-methylanilino)butanoic acid with GABA to assess its modulatory effects on the current amplitude, activation, and deactivation kinetics.

    • Data Analysis: Analyze the changes in current amplitude to generate concentration-response curves and determine the EC50 and maximal efficacy of the compound.[21][22][23]

2.2.1 Pentylenetetrazol (PTZ)-Induced Seizure Model (Rodents)

  • Objective: To evaluate the anticonvulsant potential of 4-(N-methylanilino)butanoic acid.

  • Methodology:

    • Animal Model: Use adult male mice or rats.

    • Drug Administration: Administer 4-(N-methylanilino)butanoic acid or a vehicle control intraperitoneally at various doses.

    • Seizure Induction: After a predetermined pretreatment time, administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg for mice) intraperitoneally.[1]

    • Behavioral Observation: Observe the animals for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale). Record the latency to the first seizure and the duration of seizures.

    • Data Analysis: Compare the seizure scores, latencies, and durations between the drug-treated and vehicle-treated groups.[24]

2.2.2 Chronic Constriction Injury (CCI) Model of Neuropathic Pain (Rats)

  • Objective: To assess the analgesic efficacy of 4-(N-methylanilino)butanoic acid in a model of neuropathic pain.

  • Methodology:

    • Surgical Procedure: Anesthetize the rat and expose the sciatic nerve. Place four loose chromic gut ligatures around the nerve.[10]

    • Behavioral Testing: At a set time post-surgery (e.g., 7 days), assess pain-related behaviors.

      • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold.

      • Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

    • Drug Administration: Administer 4-(N-methylanilino)butanoic acid or vehicle and repeat the behavioral tests at various time points.

    • Data Analysis: Compare the paw withdrawal thresholds and latencies before and after drug administration and between the drug-treated and vehicle-treated groups.[4][9][25]

Section 3: Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts and experimental procedures described in this guide.

GABAA_Modulation cluster_0 GABA-A Receptor Modulation GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Channel Chloride Channel Receptor->Channel Opens Neuronal Hyperpolarization Neuronal Hyperpolarization Channel->Neuronal Hyperpolarization Cl- Influx Modulator 4-(N-methylanilino)butanoic acid (Putative Modulator) Modulator->Receptor Enhances GABA Binding

Caption: Putative mechanism of 4-(N-methylanilino)butanoic acid at the GABA-A receptor.

In_Vitro_Workflow cluster_1 In Vitro Benchmarking Workflow start Start binding_assay GABA-A Receptor Binding Assay start->binding_assay patch_clamp Patch-Clamp Electrophysiology start->patch_clamp affinity Determine Binding Affinity (Ki) binding_assay->affinity functional_effect Characterize Functional Effect (EC50, Efficacy) patch_clamp->functional_effect end End affinity->end functional_effect->end

Caption: Workflow for in vitro characterization of a novel neurological compound.

In_Vivo_Workflow cluster_2 In Vivo Efficacy Testing Workflow start Select Animal Model ptz_model PTZ-Induced Seizure Model start->ptz_model cci_model CCI Neuropathic Pain Model start->cci_model drug_admin Administer Test Compound ptz_model->drug_admin cci_model->drug_admin behavioral_testing Behavioral Assessment drug_admin->behavioral_testing data_analysis Analyze Efficacy Data behavioral_testing->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: Workflow for in vivo efficacy testing in relevant animal models.

Disclaimer: The information provided for 4-(N-methylanilino)butanoic acid is based on its chemical structure and is hypothetical. Experimental validation is required to determine its actual pharmacological properties and therapeutic potential. This guide is for informational purposes for research and development professionals and is not intended as medical advice.

References

Comparative Pharmacokinetics of Phenyl-Substituted Butanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-phenylbutanoic acid, 3-phenylbutanoic acid, and 4-phenylbutanoic acid is crucial for their development as therapeutic agents. This guide provides a comparative overview of their pharmacokinetic properties, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their work.

While comprehensive comparative data remains somewhat limited, this guide synthesizes the current understanding of the pharmacokinetic profiles of these phenyl-substituted butanoic acid derivatives. The available information strongly suggests that the position of the phenyl group on the butanoic acid chain significantly influences the metabolic fate and pharmacokinetic behavior of these compounds.

Key Pharmacokinetic Parameters

The following table summarizes the available quantitative pharmacokinetic data for the phenyl-substituted butanoic acid derivatives. It is important to note that direct comparative studies are scarce, and the data has been compiled from various sources.

Parameter2-Phenylbutanoic Acid3-Phenylbutanoic Acid4-Phenylbutanoic Acid (PBA)
Peak Plasma Time (Tmax) Data not availableData not available~1 hour (oral, human); 15 minutes (intraperitoneal, mouse)[1][2]
Metabolism Data not availableInitial oxidation of the benzene (B151609) ring and side chain[3]Rapidly metabolized via β-oxidation to phenylacetate (B1230308) (PAA), which is then conjugated with glutamine to form phenylacetylglutamine (B1677654) (PAGN)[4][5]
Half-life (t1/2) Data not availableData not availableData not available for parent compound; 1.4 hours for PAA and 5.9 hours for PAGN (in healthy subjects after administration of a prodrug)[1]
Excretion Data not availableData not available80-100% of the dose is excreted in the urine as PAGN within 24 hours[4]
Tissue Distribution Data not availableData not availableHigh uptake in liver and heart (primates); in mice, the highest concentration is in plasma, followed by kidney and liver[2][6][7]
Parent Compound in Plasma Data not availableData not availableIn primates, 85% of radioactivity was the unmetabolized compound 30 minutes after administration[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on common practices for the oral administration of compounds to rodents and subsequent analysis.

In Vivo Pharmacokinetic Study in Mice

1. Animal Model: Male ICR mice are commonly used for pharmacokinetic studies.

2. Drug Administration (Oral Gavage):

  • The test compound (e.g., 4-phenylbutanoic acid) is formulated in a suitable vehicle, such as a 0.5% solution of carboxymethyl cellulose (B213188) in water.

  • Mice are fasted overnight prior to dosing.

  • A single oral dose is administered via gavage using a ball-tipped gavage needle. The volume administered is typically calculated based on the animal's body weight.

3. Blood Sampling:

  • Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Blood is typically collected from the tail vein or via cardiac puncture at the terminal time point.

  • Samples are collected into heparinized tubes and centrifuged to separate the plasma.

4. Sample Analysis (LC-MS/MS):

  • Plasma samples are processed, often involving protein precipitation with a solvent like acetonitrile.

  • The concentration of the parent drug and its metabolites in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for in vivo pharmacokinetic studies and the metabolic pathway of 4-phenylbutanoic acid.

Pharmacokinetic_Workflow cluster_pre_study Pre-Study cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis Formulation Compound Formulation Dosing Oral Gavage Formulation->Dosing Animal_Fasting Animal Fasting Animal_Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis Data_Analysis Pharmacokinetic Analysis LC_MS_Analysis->Data_Analysis

In Vivo Pharmacokinetic Study Workflow

PBA_Metabolism PBA 4-Phenylbutanoic Acid (PBA) PAA Phenylacetate (PAA) PBA->PAA β-oxidation PAGN Phenylacetylglutamine (PAGN) PAA->PAGN Glutamine Conjugation Excretion Urinary Excretion PAGN->Excretion

References

A Researcher's Guide to the Analysis of 4-(Methyl(phenyl)amino)butanoic Acid: A Comparative Analysis of a Novel Bioassay and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 4-(Methyl(phenyl)amino)butanoic acid, a synthetic GABA analog, against established analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and comparative performance data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The development of sensitive and specific methods for its quantification in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and understanding its mechanism of action. While chromatographic methods offer high specificity and accuracy, they can be resource-intensive.[1][2] This guide introduces a novel, high-throughput competitive ELISA and compares its performance characteristics to those of HPLC-MS and GC-MS.

Hypothetical Modulatory Pathway

As a GABA analog, this compound is hypothesized to interact with the GABAergic system. This could involve binding to GABA receptors (GABA-A or GABA-B) or influencing GABA transport and metabolism. The following diagram illustrates a potential signaling pathway at a GABAergic synapse that could be modulated by this compound.

GABAergic_Synapse_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_drug Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABAR GABA Receptor GABA->GABAR Binds IonChannel Ion Channel (e.g., Cl-) GABAR->IonChannel Opens Effect Inhibitory Postsynaptic Potential (IPSP) IonChannel->Effect Leads to MPBA 4-(Methyl(phenyl)amino) butanoic acid MPBA->GAT Potential Inhibition MPBA->GABAR Hypothesized Modulation

Caption: Hypothetical signaling pathway of a GABAergic synapse and potential points of modulation by this compound.

Methodologies: A Detailed Comparison

This section details the experimental protocol for the novel competitive ELISA and provides an overview of standard procedures for HPLC-MS and GC-MS analysis of GABA analogs.

Novel Competitive ELISA for this compound

This assay is based on the principle of competitive binding. The microtiter plate is pre-coated with a this compound-protein conjugate. During the assay, the compound present in the sample competes with a fixed amount of biotinylated anti-4-(Methyl(phenyl)amino)butanoic acid antibody for binding sites on the coated antigen.[3][4] The amount of bound antibody is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow Diagram

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Analyte-Protein Conjugate p2 Wash & Block Plate p1->p2 p3 Prepare Standards & Samples p2->p3 a1 Add Standards/Samples and Biotinylated Antibody to Wells p3->a1 a2 Incubate (Competition Step) a1->a2 a3 Wash Plate a2->a3 d1 Add Streptavidin-HRP a3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate (Color Development) d4->d5 d6 Add Stop Solution d5->d6 an1 Read Absorbance at 450 nm d6->an1 an2 Generate Standard Curve (Absorbance vs. Concentration) an1->an2 an3 Calculate Sample Concentrations an2->an3

Caption: Step-by-step workflow for the competitive ELISA of this compound.

Detailed Protocol:

  • Plate Coating: A 96-well microtiter plate is coated with 100 µL/well of a this compound-BSA conjugate (2 µg/mL in carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing and Blocking: The coating solution is removed, and the plate is washed three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). The remaining protein-binding sites are blocked by adding 200 µL/well of Blocking Buffer (1% BSA in PBS) and incubating for 1 hour at 37°C.

  • Competition Reaction: After washing, 50 µL of standards or appropriately diluted samples are added to the wells, followed immediately by 50 µL of biotinylated anti-4-(Methyl(phenyl)amino)butanoic acid antibody. The plate is covered and incubated for 45 minutes at 37°C.[3]

  • Detection: The plate is washed three times. Then, 100 µL of Streptavidin-HRP conjugate is added to each well and incubated for 30 minutes at 37°C.

  • Signal Development: After another wash cycle, 100 µL of TMB substrate solution is added to each well. The plate is incubated in the dark at 37°C for 15 minutes.

  • Stopping and Reading: The reaction is stopped by adding 50 µL of Stop Solution (2N H₂SO₄) to each well. The optical density is measured at 450 nm within 30 minutes.[5]

Alternative Methods: HPLC-MS and GC-MS
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique separates the analyte from the sample matrix using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio.[1] For polar compounds like GABA analogs, HILIC (Hydrophilic Interaction Liquid Chromatography) is often employed.[6][7] LC-MS/MS offers high sensitivity and specificity and is considered a gold standard for quantitative bioanalysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method involves derivatization of the analyte to increase its volatility, followed by separation in a gas chromatograph and detection by a mass spectrometer.[8][9] While powerful, the derivatization step can add complexity and time to the sample preparation process.[10]

Performance Comparison

The following tables summarize the hypothetical performance characteristics of the novel competitive ELISA compared to typical HPLC-MS and GC-MS methods for the quantification of this compound in a biological matrix like plasma.

Table 1: Sensitivity and Range

ParameterCompetitive ELISAHPLC-MS/MSGC-MS/MS
Limit of Detection (LOD) ~0.5 ng/mL~0.1 ng/mL[8]~0.25 ng/mL[8]
Limit of Quantification (LOQ) ~1.5 ng/mL~0.5 ng/mL[8]~0.5 ng/mL[8]
Linear Range 1.5 - 100 ng/mL0.5 - 500 ng/mL[10]0.5 - 100 µg/mL[8]

Table 2: Accuracy and Precision

ParameterCompetitive ELISAHPLC-MS/MSGC-MS/MS
Intra-Assay Precision (%CV) < 10%< 5%< 8%[10]
Inter-Assay Precision (%CV) < 15%< 10%< 16%[10]
Accuracy (Recovery %) 85-115%90-110%88-122%[10]

Table 3: Throughput and Practical Considerations

ParameterCompetitive ELISAHPLC-MS/MSGC-MS/MS
Sample Throughput High (96-well format)Moderate to LowLow
Cost per Sample LowHighModerate to High
Equipment Cost LowHighHigh
Technical Expertise ModerateHighHigh
Specificity Good (potential for cross-reactivity)Excellent[1][11]Very Good

Choosing the Right Method

The selection of an analytical method depends on the specific requirements of the study. The following decision tree provides a logical guide for choosing between the described techniques.

Method_Selection_Tree start Start: Need to quantify This compound q1 High sample throughput (>100s of samples)? start->q1 q2 Is absolute specificity for structurally similar analogs critical? q1->q2 No elisa Use Competitive ELISA q1->elisa Yes q3 Is derivatization step acceptable? q2->q3 No hplc Use HPLC-MS/MS q2->hplc Yes q3->hplc No gcms Use GC-MS/MS q3->gcms Yes

Caption: Decision tree for selecting an analytical method based on experimental requirements.

Conclusion

The novel competitive ELISA for this compound presents a viable, high-throughput, and cost-effective alternative for quantification, particularly for large-scale screening and pharmacokinetic studies where a large number of samples need to be analyzed. While mass spectrometry-based methods like HPLC-MS/MS and GC-MS/MS offer superior specificity and sensitivity, their lower throughput and higher operational costs may be prohibitive for certain applications.[1][2] The choice of method should be guided by a careful consideration of the study's goals, budget, and the required level of analytical detail.

References

Safety Operating Guide

Proper Disposal of 4-(Methyl(phenyl)amino)butanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(Methyl(phenyl)amino)butanoic acid, compiled from general laboratory safety protocols and data sheets of structurally similar compounds.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle the chemical in a well-ventilated area and wear the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3]
Hand Protection Protective GlovesChemically impermeable gloves.[1][2]
Body Protection Protective ClothingFire/flame resistant and impervious clothing to prevent skin exposure.[1][2][3]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation occurs.[1][2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.[2]

  • Waste Identification and Segregation : Classify the waste as hazardous chemical waste.[4][5] Do not mix it with other waste types. Store incompatible chemicals separately, using physical barriers if necessary.[6][7] Specifically, keep acids separate from bases, and oxidizing agents away from reducing agents and organic compounds.[6]

  • Waste Collection and Storage :

    • Collect the waste in a suitable, closed, and clearly labeled container that is chemically compatible with the material.[1][2][4][7]

    • Containers should not be filled beyond the neck and should have at least one inch of headroom to allow for expansion.[6]

    • Store the sealed container in a designated, cool, dry, and well-ventilated "Satellite Accumulation Area" away from heat sources and direct sunlight.[4][6][7] This area should be at or near the point of generation.[7][8]

  • Spill Management :

    • In case of a spill, immediately evacuate personnel to a safe area and ensure adequate ventilation.[1]

    • Remove all sources of ignition and use non-sparking tools for cleanup.[1][2]

    • Prevent the chemical from entering drains or sewer systems.[1][2][9]

    • For liquid spills, absorb the chemical with an inert material. For solid spills, sweep or shovel the material into a suitable disposal container.[2][10]

  • Final Disposal :

    • Never dispose of this chemical down the drain or in the regular trash.[4][5][7] Evaporation is not an acceptable method of disposal.[5]

    • The waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[8]

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill, or recycled or reconditioned, in accordance with local regulations.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate from Incompatible Waste ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store spill Spill Occurs store->spill No contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs contain Contain Spill & Clean with Inert Material spill->contain Yes contain->collect end Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

It is important to note that the provided safety data sheets for similar compounds do not specify quantitative disposal limits. Therefore, all quantities of this compound waste should be handled and disposed of following the procedures outlined above, in strict accordance with institutional and regulatory guidelines.

References

Essential Safety and Logistical Information for Handling 4-(Methyl(phenyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 4-(Methyl(phenyl)amino)butanoic acid.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on general laboratory safety standards and data from structurally related compounds.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust and splashes.[1][2][3]
Face ShieldA face shield should be used in conjunction with safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1] Gloves must be inspected prior to use.[2] For extended contact, consult the glove manufacturer's chemical resistance data.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.[1]
Protective ClothingFor procedures with a higher risk of exposure, wear suitable protective clothing to prevent skin exposure.[1][2]
Respiratory Protection RespiratorWork in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][2][3]

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are crucial to minimize exposure and maintain the integrity of the compound.

  • Preparation :

    • Ensure a well-ventilated area, such as a chemical fume hood, is operational.[1][2]

    • Assemble all necessary equipment and materials before starting.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols.[2][4]

    • When weighing the solid, do so in a contained manner to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Avoid contact with skin and eyes.[2]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly after handling the compound.[2]

Disposal Plan

The disposal of this compound and its waste must be conducted in a manner that ensures the safety of personnel and prevents environmental contamination.

  • Waste Collection :

    • Collect waste material in a suitable, closed, and properly labeled container.[1][2]

    • This includes unused product, contaminated consumables (e.g., gloves, wipes), and empty containers.

  • Waste Storage :

    • Store waste containers in a cool, dry, and well-ventilated area.[1]

    • Keep waste segregated from incompatible materials such as strong oxidizing agents.

  • Waste Disposal :

    • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration.[1][2]

    • Do not discharge the material into sewer systems or the environment.[1][2]

    • All disposal activities must be in accordance with local, state, and federal regulations.[1]

Emergency Procedures

  • In case of skin contact: Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

  • Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel the material into a suitable container for disposal.[1] Avoid generating dust.[4] Ensure adequate ventilation.[2] Prevent the chemical from entering drains.[1]

Handling_and_Disposal_Workflow cluster_handling Operational Plan cluster_disposal Disposal Plan cluster_emergency Emergency Procedures prep 1. Preparation - Work in fume hood - Assemble materials - Don PPE handle 2. Handling - Avoid dust/aerosols - Weigh carefully - Prepare solutions slowly prep->handle post_handle 3. Post-Handling - Clean work area - Dispose of PPE - Wash hands handle->post_handle collect 1. Waste Collection - Labeled, sealed container handle->collect Generate Waste spill Spill Response - Evacuate & secure - Wear PPE - Contain & clean up handle->spill If Spill Occurs exposure Personal Exposure - Skin/Eye wash - Move to fresh air - Seek medical attention handle->exposure If Exposure Occurs storage 2. Waste Storage - Cool, dry, ventilated area collect->storage dispose 3. Final Disposal - Licensed facility - Follow regulations storage->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methyl(phenyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(Methyl(phenyl)amino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.